Octyl methyl sulfoxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfinyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVATGNFHKTPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Octyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl methyl sulfoxide is an organosulfur compound that belongs to the sulfoxide family. While its direct experimental data is limited in publicly available literature, its chemical structure—featuring a polar sulfoxide group and a nonpolar octyl chain—suggests potential applications as an amphiphilic molecule, solvent, and penetration enhancer in various chemical and pharmaceutical contexts. This guide provides a summary of its predicted physicochemical properties, drawing comparisons with the well-characterized dimethyl sulfoxide (DMSO), and outlines general experimental protocols for the synthesis and characterization of similar compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Estimated) and Dimethyl Sulfoxide (Experimental)
| Property | This compound (C₉H₂₀OS) (Estimated) | Dimethyl Sulfoxide (C₂H₆OS) (Experimental) |
| Molecular Weight ( g/mol ) | 176.32 | 78.13[1][2] |
| Density (g/cm³) | ~0.95 - 1.05 | 1.1004[1] |
| Melting Point (°C) | 15 - 25 | 18.5[1][3] |
| Boiling Point (°C) | > 200 | 189[1][2] |
| Solubility in Water | Sparingly soluble to insoluble | Miscible[1][4] |
| pKa | ~35 (for the methyl protons) | 35[1] |
Note: The properties for this compound are estimations and should be confirmed through experimental validation.
Experimental Protocols
Synthesis of Alkyl Methyl Sulfoxides
A general and effective method for the synthesis of alkyl methyl sulfoxides is the oxidation of the corresponding alkyl methyl sulfide. This method provides high yields and is applicable to a wide range of sulfides.
General Protocol for the Oxidation of an Alkyl Methyl Sulfide to an Alkyl Methyl Sulfoxide:
-
Dissolution: Dissolve the starting alkyl methyl sulfide in a suitable solvent, such as methanol or a mixture of water and an organic solvent like methylene chloride.
-
Oxidant Preparation: In a separate flask, prepare a solution of an oxidizing agent. Sodium metaperiodate (NaIO₄) is a mild and selective oxidant for this transformation.[5]
-
Reaction: Cool the sulfide solution in an ice bath. Add the oxidant solution dropwise to the stirred sulfide solution. Maintain the temperature at 0-5°C throughout the addition.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., sodium iodate). If an organic solvent was used, separate the organic layer.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., methylene chloride) to recover any dissolved product.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude sulfoxide can be further purified by distillation under reduced pressure or by column chromatography.
Determination of Physicochemical Properties
Standard analytical techniques are employed to determine the physicochemical properties of the synthesized this compound.
-
Melting Point: Determined using a melting point apparatus.
-
Boiling Point: Determined by distillation at a specific pressure.
-
Density: Measured using a pycnometer or a density meter.
-
Solubility: Assessed by adding a known amount of the compound to a known volume of solvent (e.g., water, ethanol) and observing for dissolution.
-
pKa: Determined by titration in a non-aqueous solvent like DMSO, using a strong base.[1]
Potential Applications in Drug Development
Drawing parallels with DMSO, this compound's amphiphilic nature suggests its potential utility in pharmaceutical sciences.[6][7][8] DMSO is a well-known penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes.[9][10] The longer octyl chain in this compound may modulate this property, potentially offering different release profiles or enhancing solubility for specific APIs.
Visualizations
The following diagrams illustrate the general synthesis workflow and a conceptual model of its potential role in drug delivery.
Caption: General workflow for the synthesis of this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Octyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of octyl methyl sulfoxide, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document details a robust synthetic protocol, outlines key characterization techniques, and presents the expected analytical data for this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the controlled oxidation of its corresponding sulfide precursor, octyl methyl sulfide. A variety of oxidizing agents can be employed for this transformation, with sodium metaperiodate and hydrogen peroxide being common choices due to their selectivity and efficiency. Over-oxidation to the sulfone can be a competing side reaction, necessitating careful control of reaction conditions.
A widely applicable and efficient method for the oxidation of long-chain alkyl methyl sulfides to their corresponding sulfoxides provides a reliable pathway for the preparation of this compound. This method offers high yields and minimizes the formation of byproducts.
Experimental Protocol: Oxidation of Octyl Methyl Sulfide
This protocol is adapted from established methods for the selective oxidation of sulfides.
Materials:
-
Octyl methyl sulfide
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve octyl methyl sulfide (1 equivalent) in a mixture of methanol and water (a common ratio is 2:1 v/v).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium metaperiodate (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and octyl groups. The methyl protons adjacent to the sulfoxide group will appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The protons of the octyl chain will exhibit multiplets at various chemical shifts, with the methylene group alpha to the sulfur appearing as a triplet around δ 2.7-2.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The methyl carbon will resonate around δ 38-40 ppm. The carbons of the octyl chain will appear in the aliphatic region, with the carbon alpha to the sulfoxide group expected around δ 55-58 ppm.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~2.6 (s, 3H) | -S(O)CH ₃ |
| ~2.8 (t, 2H) | -S(O)CH ₂- |
| ~1.7 (m, 2H) | -S(O)CH₂CH ₂- |
| ~1.2-1.4 (m, 10H) | -(CH ₂)₅- |
| ~0.9 (t, 3H) | -CH ₃ (terminal) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for a sulfoxide is the strong S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹.
| IR Absorption (Predicted) |
| Frequency (cm⁻¹) |
| ~2955-2855 |
| ~1465 |
| ~1050 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. A compound containing an octylsulfinyl group has been reported in the NIST WebBook, which can provide insights into the expected fragmentation patterns.
| Mass Spectrometry (Predicted) |
| m/z |
| [M]⁺ |
| [M-CH₃]⁺ |
| [M-C₈H₁₇]⁺ |
| [M-SOH]⁺ |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow of the characterization process.
An In-depth Technical Guide to the Molecular Structure and Conformation of Octyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl methyl sulfoxide, a member of the alkyl sulfoxide family, possesses a chiral sulfur center and a flexible octyl chain, leading to a complex conformational landscape. This guide provides a detailed analysis of its molecular structure and conformational preferences, drawing upon foundational principles and experimental data from analogous sulfoxide compounds. Key structural parameters, including bond lengths and angles, are summarized. The guide also outlines the experimental methodologies typically employed for the structural and conformational analysis of such molecules and presents a visualization of the conformational isomerism inherent to this compound. This information is critical for understanding its physicochemical properties and potential applications in drug development and materials science.
Molecular Structure
The molecular structure of this compound is characterized by a central sulfur atom bonded to an oxygen atom, a methyl group, and an octyl group. The sulfinyl group (>S=O) imparts polarity to the molecule and is responsible for many of its characteristic properties.
Geometry at the Sulfur Atom
The sulfur atom in this compound exhibits a trigonal pyramidal geometry, a consequence of the presence of a lone pair of electrons on the sulfur.[1][2] This arrangement is consistent with VSEPR theory for a central atom with four electron domains (one lone pair and three bonding pairs). The presence of two different alkyl groups (methyl and octyl) renders the sulfur atom a stereocenter, meaning this compound is a chiral molecule and can exist as two enantiomers (R and S).[1][3] The energy barrier for the inversion of this stereocenter is high, making sulfoxides optically stable at room temperature.[1][4]
Bond Lengths and Angles
| Parameter | Typical Value | Reference Compound(s) |
| S=O Bond Length | 1.49 - 1.53 Å | Dimethyl Sulfoxide (DMSO), Various Alkyl and Aryl Sulfoxides[1][5] |
| S-C (methyl) Bond Length | ~1.82 Å | Dimethyl Sulfoxide (DMSO), Various Alkyl Sulfoxides[5] |
| S-C (octyl) Bond Length | ~1.82 Å | Various Alkyl Sulfoxides[5] |
| C-S-C Bond Angle | 94° - 101° | Various Alkyl and Aryl Sulfoxides[5][6] |
| O=S-C Bond Angle | 105° - 112° | Various Alkyl and Aryl Sulfoxides[5] |
Table 1: Estimated Bond Lengths and Angles for this compound.
The S=O bond is relatively short, indicating a degree of double bond character.[1] The C-S-C bond angle is typically less than the ideal tetrahedral angle of 109.5° due to the repulsive effect of the lone pair on the sulfur atom.
Conformational Analysis
The conformational flexibility of this compound arises from rotation around the C-S bonds and the numerous C-C bonds within the octyl chain. The interplay of steric and electronic effects governs the relative stability of the different conformers.
Rotation around the C-S Bonds
Rotation around the sulfur-carbon bonds is a key determinant of the overall molecular shape. Studies on analogous alkyl sulfoxides have shown that there are energy barriers to rotation around the C-S bond, which can be investigated using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy.[7] The preferred conformations aim to minimize steric hindrance between the bulky alkyl groups and the sulfoxide oxygen and lone pair.
For the methyl group, rotation around the S-C(methyl) bond is expected to have a relatively low energy barrier. For the octyl group, the conformation around the S-C(octyl) bond will be more complex due to the larger size of the octyl chain. The octyl chain will likely orient itself to minimize steric clashes with the methyl group and the sulfoxide oxygen.
Conformation of the Octyl Chain
The octyl chain, being a long and flexible alkyl group, can adopt numerous conformations. The most stable conformation for an unsubstituted alkyl chain is the all-staggered, anti-periplanar arrangement, which minimizes torsional strain. However, in this compound, the interactions with the polar sulfoxide group can influence the conformational preferences of the octyl chain, potentially leading to gauche interactions to facilitate favorable intramolecular interactions or to minimize overall steric hindrance.
Experimental Protocols for Structural and Conformational Analysis
The determination of the molecular structure and conformation of molecules like this compound relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution.
-
1H and 13C NMR: These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular connectivity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments can be used to determine through-space proximities between protons.[8] This information is crucial for establishing the relative orientation of different parts of the molecule and identifying the preferred conformations.
-
Dynamic NMR (DNMR): By studying NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational changes, such as rotation around the C-S bonds.[7]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information and can be used to determine the orientation of molecular fragments with respect to each other.[9]
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire a series of NMR spectra (1H, 13C, COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer. For dynamic studies, spectra are recorded at various temperatures.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction). Analyze the spectra to assign signals to specific atoms and interpret the coupling constants and NOE correlations to deduce the molecular structure and preferred conformations.
X-ray Crystallography
X-ray crystallography provides the most precise information about the molecular structure in the solid state.
General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be a challenging step for flexible molecules.
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles.
Computational Modeling
Molecular mechanics and quantum chemical calculations are used to predict and rationalize the geometries, energies, and relative populations of different conformers.[10]
General Protocol for Computational Modeling:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using quantum chemical methods (e.g., Density Functional Theory - DFT).
-
Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.
-
Property Prediction: Predict spectroscopic parameters (e.g., NMR chemical shifts) to compare with experimental data.
Visualization of Conformational Isomerism
The following diagram illustrates the key rotational isomerism around the S-C(octyl) bond in this compound, highlighting the relationship between different staggered conformations.
Caption: Rotational isomers around the S-C(octyl) bond.
This diagram illustrates the energetic relationship between the more stable staggered conformers and the higher-energy eclipsed transition states during rotation around the sulfur-octyl carbon bond. The relative energies of the staggered conformers will depend on the steric interactions between the octyl chain, the methyl group, and the sulfoxide oxygen.
Conclusion
The molecular structure of this compound is defined by its chiral, pyramidally coordinated sulfur center and the conformational flexibility of its octyl substituent. While specific experimental data for this molecule is limited, a comprehensive understanding of its structure and conformational behavior can be achieved by applying established principles from the study of analogous alkyl sulfoxides. The methodologies outlined in this guide, including NMR spectroscopy, X-ray crystallography, and computational modeling, provide a robust framework for the detailed characterization of this compound and related compounds, which is essential for their development in various scientific and industrial applications.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 3. Illustrated Glossary of Organic Chemistry - Sulfoxide [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. bruceryandontexist.net [bruceryandontexist.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformation and stereodynamics of alkyl 9-anthryl sulfoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct structure determination using residual dipolar couplings: reaction-site conformation of methionine sulfoxide reductase in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Solubility of Octyl Methyl Sulfoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility of octyl methyl sulfoxide in organic solvents. Due to a notable scarcity of direct quantitative data in publicly accessible literature, this document synthesizes information on the physicochemical properties of this compound and related long-chain alkyl sulfoxides to infer its solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside a visual workflow diagram, to empower researchers in generating specific data for their applications. This guide is intended to be a valuable resource for professionals in drug development and chemical research who are interested in the application of this compound as a potential solvent or excipient.
Introduction
This compound is an amphiphilic molecule possessing a polar sulfoxide group and a nonpolar octyl chain. This structure suggests its potential utility as a solvent, surfactant, or penetration enhancer in various formulations, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility in a range of organic solvents is critical for its effective application, from reaction chemistry to final product formulation.
Despite its potential, a thorough review of scientific literature reveals a significant gap in the availability of quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a consolidated view of its known physicochemical properties and those of its close structural analogs, which can serve as a predictive tool for its solubility behavior.
Physicochemical Properties of Long-Chain Alkyl Methyl Sulfoxides
To estimate the solubility of this compound, it is useful to examine the properties of related long-chain alkyl methyl sulfoxides. The following table summarizes key physicochemical parameters for octyl, decyl, and dodecyl methyl sulfoxide. An increase in the alkyl chain length generally leads to a decrease in polarity and an increase in lipophilicity, which in turn influences solubility in different organic solvents.
| Property | This compound | Decyl Methyl Sulfoxide | Dodecyl Methyl Sulfoxide |
| Molecular Formula | C₉H₂₀OS | C₁₁H₂₄OS | C₁₃H₂₈OS |
| Molecular Weight | 176.32 g/mol | 204.37 g/mol | 232.43 g/mol |
| Appearance | Likely a solid or high-boiling liquid at room temperature | Solid | Solid |
| Melting Point | Not reported | Not reported | 59-63 °C |
| LogP (calculated) | ~3.0 | ~4.0 | ~5.0 |
| Polar Surface Area | 36.3 Ų | 36.3 Ų | 36.3 Ų |
Note: The LogP values are estimates and can vary depending on the calculation method. The data for decyl and dodecyl methyl sulfoxide are included for comparative purposes to illustrate the effect of alkyl chain length on physicochemical properties.
Inferred Solubility Profile of this compound
Based on its molecular structure—a polar sulfoxide head and a long nonpolar alkyl tail—the solubility of this compound in various organic solvents can be inferred:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to exhibit moderate to good solubility in polar protic solvents. The polar sulfoxide group can engage in hydrogen bonding with the hydroxyl groups of these solvents, while the octyl chain will have favorable interactions with the alkyl portions of the alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated in these solvents. The strong dipole of the sulfoxide group will interact favorably with the dipoles of acetone and ethyl acetate.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The long octyl chain suggests that this compound will have significantly better solubility in nonpolar solvents compared to its shorter-chain analog, dimethyl sulfoxide (DMSO). However, the highly polar sulfoxide group may limit its miscibility in very nonpolar solvents.
Experimental Determination of Solubility
Given the lack of published data, experimental determination of the solubility of this compound is essential for its practical application. The following section details a standard "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted experimental sample.
-
Calculate the original solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
An In-depth Technical Guide to the Safety and Handling of Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling any chemical.
Introduction
Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent with the formula (CH₃)₂SO.[1] It is widely utilized in scientific research and the pharmaceutical industry for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its miscibility with water and a wide array of organic solvents makes it an invaluable tool in various applications, including chemical synthesis, drug delivery systems, and cryopreservation.[1][2] However, its unique properties, particularly its rapid absorption through the skin, necessitate a thorough understanding of its safety profile and strict adherence to handling precautions.[3][4] This guide provides an in-depth overview of the safety and handling of DMSO for laboratory and drug development professionals.
Physicochemical and Toxicological Properties
A comprehensive understanding of the physicochemical and toxicological properties of a substance is fundamental to its safe handling. The following tables summarize key quantitative data for DMSO.
Table 1: Physical and Chemical Properties of Dimethyl Sulfoxide
| Property | Value | Reference |
| Molecular Formula | C₂H₆OS | [5] |
| Molecular Weight | 78.13 g/mol | [1][5] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Odorless to slightly sulfurous | [5][6] |
| Boiling Point | 189 °C (372.2 °F) | [1][5][7] |
| Melting Point | 18.4 - 19 °C (65.1 - 66 °F) | [1][5][7] |
| Flash Point | 87 - 89 °C (188.6 - 192.2 °F) (closed cup) | [5][7] |
| Autoignition Temperature | 270 - 301 °C (518 - 573.8 °F) | [5][7] |
| Vapor Pressure | 0.55 - 2.5 hPa @ 20 °C | [5][7] |
| Density | 1.10 g/cm³ @ 20 °C | [1][7] |
| Solubility in Water | Miscible | [1][6][7] |
| Partition Coefficient (log Pow) | -1.35 | [6] |
Table 2: Toxicological Data for Dimethyl Sulfoxide
| Endpoint | Value | Species | Route | Reference |
| LD₅₀ | 14,500 - 28,300 mg/kg | Rat | Oral | [3][4][7] |
| LD₅₀ | 7,200 - 24,600 mg/kg | Mouse | Oral | [3][4][7] |
| LD₅₀ | 40,000 mg/kg | Rat | Dermal | [3] |
| LD₅₀ | 50,000 mg/kg | Mouse | Dermal | [3] |
| LC₅₀ (96 hours) | 32,000 - 43,000 ppm | Fish | - | [3] |
Hazard Identification and Classification
DMSO is classified as a combustible liquid (Category 4).[7][8] While not highly flammable, it can form explosive mixtures with air upon intense heating. The primary health concerns associated with DMSO are skin and eye irritation.[7] A notable characteristic of DMSO is its ability to be rapidly absorbed through the skin, which can facilitate the systemic absorption of other dissolved substances.[2][3][4]
Hazard Statements:
-
H227: Combustible liquid.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
Experimental Protocols for Safety Assessment
While specific experimental protocols for octyl methyl sulfoxide are not available, the safety assessment of a chemical like DMSO typically involves standardized tests. The following are examples of methodologies that would be cited in a Safety Data Sheet.
Acute Oral Toxicity (LD₅₀): A study would be conducted based on OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). A group of rats would be administered a single oral dose of DMSO. The animals would be observed for 14 days for signs of toxicity and mortality. The LD₅₀ is the statistically estimated dose that would be lethal to 50% of the tested population.
Skin Irritation: Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of DMSO would be applied to the shaved skin of rabbits. The application site is then covered with a gauze patch. After a set exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time intervals.
Eye Irritation: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion), a small, measured amount of DMSO would be instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation, such as redness, swelling, and discharge, at various time points after instillation.
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial for minimizing risks associated with DMSO.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[5][8]
-
Ensure that safety showers and eyewash stations are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves may not provide sufficient protection for prolonged contact.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[8]
Caption: Personal Protective Equipment for DMSO Handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][8]
-
DMSO is hygroscopic and will absorb moisture from the air.[9]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][8]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential when working with any chemical.
Caption: General Workflow for a DMSO Spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[8]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Get medical attention.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]
-
Specific Hazards: DMSO is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[7][8] Hazardous combustion products may include carbon monoxide, carbon dioxide, and sulfur oxides.[8]
Disposal Considerations
Dispose of DMSO and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Waste should be handled by a licensed disposal company.
Conclusion
Dimethyl sulfoxide is a valuable solvent in research and drug development, but its unique properties demand careful handling. By understanding its physicochemical and toxicological characteristics, implementing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the benefits of DMSO in their work. Always prioritize safety and consult the official Safety Data Sheet for the most current and comprehensive information.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. aldon-chem.com [aldon-chem.com]
- 9. carlroth.com [carlroth.com]
CAS number and identifiers for Octyl methyl sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Octyl Methyl Sulfoxide, also known as 1-(methylsulfinyl)octane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from general methodologies for the synthesis and characterization of alkyl methyl sulfoxides and data from closely related long-chain alkyl sulfoxides. The document details chemical identifiers, physicochemical properties, proposed experimental protocols for its synthesis, and potential applications in research and drug development.
Chemical Identifiers and Molecular Structure
This compound is an organosulfur compound featuring an octyl group and a methyl group attached to a sulfinyl functional group.
| Identifier | Value | Source |
| Chemical Name | 1-(methylsulfinyl)octane | N/A |
| Synonyms | This compound, Methyl octyl sulfoxide | N/A |
| CAS Number | 3079-27-4 | N/A |
| Molecular Formula | C₉H₂₀OS | N/A |
| Molecular Weight | 176.32 g/mol | N/A |
| SMILES | CCCCCCCCS(=O)C | N/A |
| InChI Key | InChI=1S/C9H20OS/c1-3-4-5-6-7-8-9-11(2)10/h3-9H2,1-2H3 | N/A |
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for this compound is scarce. The following properties are predicted based on its structure and inferred from data on similar long-chain alkyl sulfoxides.
| Property | Predicted/Inferred Value | Notes |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar alkyl sulfoxides. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be high due to the polar sulfoxide group and long alkyl chain. |
| Melting Point | Not available | Likely to be near room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | The long alkyl chain decreases water solubility compared to shorter-chain sulfoxides like DMSO. |
| Density | ~0.9 - 1.0 g/mL | Estimated based on related compounds. |
| Refractive Index | Not available | N/A |
Experimental Protocols
The most common and straightforward method for the synthesis of alkyl methyl sulfoxides is the selective oxidation of the corresponding sulfide.
Synthesis of this compound via Oxidation of Methyl Octyl Sulfide
This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[1]
Materials:
-
Methyl octyl sulfide (1-methylthiooctane)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl octyl sulfide (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide (1.0 - 1.1 equivalents) to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent over-oxidation to the sulfone.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting sulfide is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Data (Anticipated)
The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~2.5-2.7 ppm (singlet, 3H): Methyl protons (CH₃-S(O)-). These protons are deshielded by the adjacent sulfoxide group.
-
δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons alpha to the sulfoxide group (-S(O)-CH₂-).
-
δ ~1.2-1.8 ppm (multiplet, 12H): Methylene protons of the octyl chain.
-
δ ~0.8-0.9 ppm (triplet, 3H): Terminal methyl protons of the octyl chain.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~50-60 ppm: Methylene carbon alpha to the sulfoxide group.
-
δ ~35-45 ppm: Methyl carbon of the sulfoxide group.
-
δ ~22-32 ppm: Carbons of the octyl chain.
-
δ ~14 ppm: Terminal methyl carbon of the octyl chain.
IR (Infrared) Spectroscopy
-
~1030-1070 cm⁻¹ (strong): S=O stretching vibration, characteristic of the sulfoxide group.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1465 cm⁻¹ (medium): C-H bending vibrations.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): m/z = 176.
-
Major Fragmentation Patterns: Expect fragmentation of the octyl chain and potential loss of the methylsulfinyl group.
Potential Applications in Drug Development and Research
While specific biological activities of this compound are not well-documented, the sulfoxide moiety is a known pharmacophore present in several approved drugs. Long-chain alkyl sulfoxides may have applications as:
-
Penetration Enhancers: Similar to Dimethyl Sulfoxide (DMSO), the amphipathic nature of this compound could facilitate the transport of active pharmaceutical ingredients (APIs) across biological membranes.
-
Solubilizing Agents: The sulfoxide group's polarity combined with the lipophilic octyl chain may aid in solubilizing poorly water-soluble drug candidates for formulation studies.
-
Pro-drugs: The sulfoxide can be a metabolic handle, potentially being reduced to the corresponding sulfide or oxidized to the sulfone in vivo, which could be part of a pro-drug strategy.
-
Chemical Probes: As a structural analog of other bioactive lipids, it could be used to probe biological pathways involving lipid metabolism or signaling.
Potential Signaling Pathways of Interest
Caption: Potential roles of this compound in drug delivery and metabolism.
Conclusion
This compound is a long-chain alkyl sulfoxide with potential applications in pharmaceutical sciences. This guide provides a foundational understanding of its chemical identity, predicted properties, and a detailed protocol for its synthesis. Further experimental investigation is required to fully characterize its physicochemical properties and explore its biological activities. The methodologies and inferred data presented herein offer a starting point for researchers and drug development professionals interested in this class of compounds.
References
The Obscure Player: An In-depth Technical Guide to Octyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Octyl methyl sulfoxide, a long-chain alkyl sulfoxide, represents a molecule of scientific interest existing at the periphery of extensive research. Unlike its well-studied lower homolog, dimethyl sulfoxide (DMSO), which has found ubiquitous application as a solvent and therapeutic agent, this compound remains a sparsely documented compound. This guide endeavors to consolidate the available information on its discovery, history, and chemical properties, while also extrapolating from the broader knowledge of alkyl sulfoxides to provide a foundational technical resource for the scientific community. The scarcity of dedicated studies on this particular molecule necessitates a broader look at the synthesis and potential biological activities of related long-chain sulfoxides, thereby highlighting potential avenues for future investigation.
Discovery and History: A Tale of Limited Appearance
The history of this compound is not one of a landmark discovery but rather a quiet emergence within the broader landscape of organic sulfur chemistry. Unlike dimethyl sulfoxide, which was first synthesized in 1866 by the Russian scientist Alexander Zaytsev and rose to prominence in the mid-20th century, this compound does not have a clearly documented discovery event in the scientific literature.[1]
Its existence is confirmed through its entry in chemical databases. Specifically, the chiral isomer, 1-[(S)-Methylsulfinyl]octane , is registered under CAS Registry Number 131002-32-9. This indicates its synthesis and characterization, likely as part of broader synthetic chemistry efforts or as a reference compound. The lack of a significant body of literature suggests that its initial synthesis did not lead to the discovery of any remarkable properties that would have spurred further intensive research.
The broader class of dialkyl sulfoxides, however, gained attention for their potential as surface-active agents. Research by chemists at Procter & Gamble in the 1960s explored the synthesis of long-chain, surface-active compounds from dialkyl sulfoxides, highlighting their potential in applications such as detergents, plasticizers, and emulsifiers. This work provides a historical context for the interest in molecules like this compound, even if it is not mentioned by name.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C9H20OS | |
| Molecular Weight | 176.32 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | General property of similar chain-length sulfoxides. |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. | The long octyl chain imparts significant nonpolar character. |
| Chirality | The sulfur atom is a stereocenter, meaning this compound can exist as (R) and (S) enantiomers. | As evidenced by the specific listing of 1-[(S)-Methylsulfinyl]octane. |
Synthesis of this compound: Experimental Protocols
While specific protocols for the synthesis of this compound are not detailed in readily accessible literature, general and robust methods for the synthesis of alkyl sulfoxides are well-established. The most common approach is the controlled oxidation of the corresponding sulfide, methyl octyl sulfide.
General Experimental Protocol: Oxidation of Methyl Octyl Sulfide
This protocol is a generalized procedure based on common methods for sulfide oxidation.
Materials:
-
Methyl octyl sulfide
-
Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))
-
Solvent (e.g., dichloromethane, methanol, acetic acid)
-
Buffer (if necessary, e.g., sodium bicarbonate for m-CPBA)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve methyl octyl sulfide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Oxidant: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the oxidizing agent to the cooled solution. The reaction is often exothermic and controlling the temperature is crucial to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting sulfide is consumed, quench the reaction. For hydrogen peroxide, this can be done by adding a reducing agent like sodium sulfite. For m-CPBA, a wash with a sodium bicarbonate solution is typically used.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to separate the sulfoxide from any unreacted sulfide and over-oxidized sulfone.
Diagram of Experimental Workflow:
Caption: A generalized experimental workflow for the synthesis of this compound.
Potential Biological Activity and Applications
Direct studies on the biological activity of this compound are lacking. However, the influence of long alkyl chains on the biological properties of molecules is a recognized phenomenon in medicinal chemistry.
Long-chain alkyl groups can significantly increase the lipophilicity of a compound, which can in turn affect its membrane permeability and interaction with biological targets. Research on other long-chain alkyl-containing molecules has shown that the alkyl chain can modulate cytotoxicity and antioxidant activity.[2] For instance, in a study on selenolane conjugates, it was found that conjugates with alkyl chains of C8 or longer showed significant cytotoxicity, whereas shorter chain conjugates were non-toxic.[2]
The sulfoxide group itself is a key pharmacophore in several drugs, such as the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil.[3] This suggests that the sulfoxide moiety can impart desirable biological properties.
Given the known ability of DMSO to enhance the percutaneous absorption of other molecules, it is plausible that this compound, with its increased lipophilicity, could also be investigated as a potential penetration enhancer, particularly for lipophilic drugs.[4]
Logical Relationship Diagram: Factors Influencing Biological Activity
Caption: Inferred relationships between the structural features of this compound and its potential biological activities.
Future Directions
The current body of knowledge on this compound is minimal, presenting a clear opportunity for foundational research. Key areas for future investigation include:
-
Systematic Synthesis and Characterization: Development and publication of detailed, optimized synthetic protocols and thorough characterization of the physicochemical properties of both the racemate and the individual enantiomers.
-
Biological Screening: A broad-based screening of its biological activities, including but not limited to its potential as an antimicrobial agent, a cytotoxic agent against cancer cell lines, and an anti-inflammatory agent.
-
Drug Delivery Applications: Investigation into its utility as a solvent for poorly soluble drugs and as a percutaneous penetration enhancer.
-
Comparative Studies: Direct comparative studies with DMSO and other alkyl sulfoxides to understand the structure-activity relationships conferred by the varying alkyl chain lengths.
Conclusion
This compound remains an enigmatic molecule with untapped research potential. While its history is obscure and its properties are not well-documented, the established chemistry of sulfoxides and the known influence of long alkyl chains on biological activity provide a strong rationale for its further investigation. This guide serves as a starting point for researchers and drug development professionals, offering a framework for future studies that could uncover novel applications for this under-explored compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of Octyl Methyl Sulfoxide: A Technical Guide for Researchers
Disclaimer: Direct experimental and theoretical data on octyl methyl sulfoxide (OMSO) is limited in publicly available scientific literature. This guide provides a comprehensive theoretical and predictive overview of OMSO, drawing upon data from analogous compounds, particularly dimethyl sulfoxide (DMSO) and other long-chain alkyl sulfoxides. The information presented herein is intended to serve as a starting point for researchers and drug development professionals interested in the properties and potential applications of this molecule.
Introduction
This compound (OMSO) is an amphiphilic molecule featuring a polar sulfoxide head group and a nonpolar octyl tail. This structure suggests potential applications as a solvent, a surfactant, and, most notably, as a percutaneous penetration enhancer in topical and transdermal drug delivery systems. The well-documented efficacy of dimethyl sulfoxide (DMSO) as a penetration enhancer provides a strong rationale for investigating longer-chain analogues like OMSO. The increased lipophilicity of the octyl chain may offer advantages in terms of partitioning into the lipid-rich stratum corneum, potentially leading to enhanced drug delivery with a different safety and efficacy profile compared to DMSO.
This technical guide aims to provide a theoretical framework for the study of OMSO, covering its estimated physicochemical properties, proposed methodologies for its synthesis and characterization, and a discussion of its potential mechanism of action as a skin penetration enhancer. The content is based on established principles of physical chemistry, computational modeling, and the known properties of homologous alkyl sulfoxides.
Estimated Physicochemical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₉H₂₀OS | - |
| Molecular Weight | 176.32 g/mol | - |
| Melting Point | 15 - 25 °C | Extrapolated from the melting points of DMSO (18.5 °C) and other long-chain alkyl sulfoxides. The long alkyl chain may disrupt crystal packing compared to DMSO, but van der Waals interactions will be stronger. |
| Boiling Point | ~280 - 300 °C at 760 mmHg | Extrapolated from the boiling point of DMSO (189 °C) and considering the increase in boiling point with chain length in homologous series. |
| Density | ~0.95 - 0.98 g/cm³ at 20°C | Expected to be slightly lower than DMSO (1.1004 g/cm³) due to the larger, less dense alkyl chain. |
| Viscosity | ~5 - 10 cP at 20°C | Higher than DMSO (1.996 cP) due to increased van der Waals forces and molecular size. |
| Surface Tension | ~30 - 35 mN/m at 20°C | Lower than DMSO (~43 mN/m) due to the surfactant-like nature of the molecule with the octyl chain orienting at the air-liquid interface. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Significantly higher than DMSO (-1.35), indicating greater lipophilicity due to the C8 alkyl chain. |
Synthesis of this compound
A common and effective method for the synthesis of alkyl methyl sulfoxides is the controlled oxidation of the corresponding alkyl methyl sulfide.[3][4][5] The precursor, methyl octyl sulfide, can be synthesized via a nucleophilic substitution reaction between sodium thiomethoxide and 1-bromooctane.
Proposed Synthesis Workflow
The following diagram illustrates a proposed two-step synthesis for this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Oxidation of Methyl Octyl Sulfide
This protocol is a general guideline based on the synthesis of other alkyl sulfoxides and would require optimization for OMSO.
-
Dissolution: Dissolve methyl octyl sulfide in a suitable solvent such as acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
-
Addition of Oxidant: Slowly add a stoichiometric amount of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the stirred solution. The temperature should be maintained below 10°C to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium sulfite.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated ¹H and ¹³C NMR chemical shifts for OMSO in CDCl₃ are presented below. These are estimations based on the known spectra of DMSO and other alkyl sulfoxides.[3]
Table 2: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| S-CH₃ | ~2.6 | ~39 |
| S-CH₂- | ~2.8 | ~55 |
| -CH₂- (adjacent to S-CH₂) | ~1.7 | ~22 |
| -(CH₂)₅- | ~1.2 - 1.4 | ~29, 31 |
| -CH₃ | ~0.9 | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of OMSO is expected to be dominated by the characteristic S=O stretching vibration. For DMSO, this band appears around 1050 cm⁻¹. In OMSO, the electronic effect of the octyl group is not expected to significantly shift this frequency.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| S=O | Stretching | 1040 - 1060 |
| C-H (alkyl) | Bending | 1375, 1465 |
Molecular Modeling and Simulation
Computational methods are invaluable for studying the behavior of molecules like OMSO at the atomic level.
MD simulations can be used to investigate the bulk properties of OMSO and its interactions with other molecules, such as water and lipids in a model cell membrane.[6][7][8]
Caption: A typical workflow for a molecular dynamics simulation study of OMSO.
-
Force Field Parameterization: Generate force field parameters for OMSO. This can be done using tools like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). Partial charges can be derived from quantum mechanical calculations (e.g., RESP or Mulliken population analysis).
-
System Building: Construct the initial simulation box containing a pre-equilibrated lipid bilayer (e.g., DPPC or a mixture of ceramides, cholesterol, and free fatty acids to model the stratum corneum), solvated with water. Introduce OMSO molecules into the water phase.
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial configuration.
-
Equilibration: Equilibrate the system in two stages: first in the canonical (NVT) ensemble to bring the system to the desired temperature, followed by equilibration in the isothermal-isobaric (NPT) ensemble to adjust the density.
-
Production Run: Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational space and observe the interactions of OMSO with the lipid bilayer.
-
Analysis: Analyze the trajectory to calculate properties such as the density profile of OMSO across the bilayer, lipid order parameters, diffusion coefficients, and the potential of mean force (PMF) for the translocation of OMSO across the membrane.
Density Functional Theory (DFT) can provide insights into the electronic structure of OMSO.
-
Geometry Optimization: Optimize the geometry of the OMSO molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Property Calculation: Perform single-point energy calculations on the optimized geometry to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment.
Potential as a Skin Penetration Enhancer
The primary interest in OMSO lies in its potential as a skin penetration enhancer for topical and transdermal drug delivery.[9]
Proposed Mechanism of Action
By analogy with DMSO and other long-chain sulfoxides, OMSO is hypothesized to enhance skin permeability through a multi-faceted mechanism:
-
Disruption of Stratum Corneum Lipids: The amphiphilic nature of OMSO allows it to insert into the highly ordered lipid bilayers of the stratum corneum. The bulky octyl tail can disrupt the tight packing of the lipid chains, increasing their fluidity and creating defects or pores.[8]
-
Interaction with Keratin: The polar sulfoxide group may interact with the intracellular keratin filaments within the corneocytes, potentially altering their conformation and increasing the permeability of these cells.
-
Increased Drug Partitioning and Solubility: OMSO may act as a solvent within the stratum corneum, increasing the solubility and partitioning of a co-administered drug from the formulation into the skin.
The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of skin penetration enhancement by OMSO.
Experimental Protocol: In Vitro Skin Permeation Study
An in vitro permeation test using a Franz diffusion cell is the standard method for evaluating the efficacy of penetration enhancers.
-
Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin or rodent skin) or use human cadaver skin. Remove subcutaneous fat and hair.
-
Franz Cell Setup: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Phase: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 32°C or 37°C. Stir the receptor phase continuously.
-
Formulation Application: Apply a formulation containing the model drug with and without OMSO to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh buffer.
-
Analysis: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the flux with OMSO by the flux without OMSO.
Conclusion
This compound represents a promising, yet largely unexplored, molecule with potential applications in drug delivery. This technical guide provides a theoretical foundation for its study, offering estimated physicochemical properties, proposed synthetic and analytical methodologies, and a framework for investigating its mechanism of action as a skin penetration enhancer. It is hoped that this predictive information will stimulate further experimental and computational research to fully elucidate the properties and potential of this intriguing compound.
References
- 1. byjus.com [byjus.com]
- 2. Homologous series | Organic Compounds, Functional Groups & Structural Isomers | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Force field development and simulations of senior dialkyl sulfoxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectral Data of Octyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for octyl methyl sulfoxide. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related structures and foundational principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of the octyl group, the methyl group, and the sulfoxide functional group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 - 2.8 | t | 2H | α-CH₂ (adjacent to S=O) |
| 2.55 | s | 3H | -S(=O)CH₃ |
| ~1.7 - 1.8 | p | 2H | β-CH₂ |
| ~1.2 - 1.5 | m | 10H | -(CH₂)₅- |
| ~0.8 - 0.9 | t | 3H | terminal -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm). The chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 56 | α-CH₂ (adjacent to S=O) |
| ~38 - 39 | -S(=O)CH₃ |
| ~31 - 32 | -(CH₂)₅- |
| ~29 | -(CH₂)₅- |
| ~28 | -(CH₂)₅- |
| ~22 - 23 | -(CH₂)₅- |
| ~22 | β-CH₂ |
| ~14 | terminal -CH₃ |
Solvent: CDCl₃. The chemical shifts are approximate.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, ~2925, ~2855 | Strong | C-H stretching (alkyl) |
| ~1465 | Medium | C-H bending (alkyl) |
| ~1050 - 1030 | Strong | S=O stretching |
Sample state: Neat liquid.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 161 | [M - CH₃]⁺ |
| 113 | [M - S(=O)CH₃]⁺ |
| 63 | [CH₃SO]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with a line broadening factor of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.[1]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. Researchers can use this information for compound identification, purity assessment, and further structural analysis.
References
Potential Research Areas for Octyl Methyl Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl methyl sulfoxide is an amphiphilic molecule that possesses both a polar methyl sulfoxide head group and a nonpolar octyl tail. This structure suggests a number of intriguing possibilities for its application in research and drug development, largely stemming from the well-documented properties of its close analog, dimethyl sulfoxide (DMSO), and the principles of surfactant chemistry.[1][2] DMSO is a widely used aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds and to enhance the penetration of substances through biological membranes.[2][3][4] The addition of an octyl chain to the methyl sulfoxide core is expected to impart surfactant-like properties, opening up new avenues for research beyond those of DMSO alone. This guide outlines potential research areas for this compound, providing a technical framework for its investigation.
Physicochemical Properties and Synthesis
Table 1: Projected Physicochemical Properties of this compound
| Property | Projected Value | Significance |
| Molecular Formula | C9H20OS | Basic molecular information. |
| Molecular Weight | 176.32 g/mol | Influences diffusion and formulation calculations. |
| Appearance | Colorless to slightly yellow liquid | Basic physical state at room temperature. |
| Boiling Point | > 200 °C | Indicates low volatility. |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Amphiphilic nature dictates solubility profile. |
| Critical Micelle Concentration (CMC) | 1-10 mM (estimated) | Key parameter for self-assembly and surfactant applications. |
| Hydrophilic-Lipophilic Balance (HLB) | 8-12 (estimated) | Suggests utility as an oil-in-water emulsifier or solubilizing agent. |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the corresponding sulfide, octyl methyl sulfide. A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide or sodium metaperiodate.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve octyl methyl sulfide (1 equivalent) in a suitable solvent such as methanol or acetone.
-
Oxidation: Cool the solution in an ice bath. Add a solution of sodium metaperiodate (1.1 equivalents) in water dropwise to the stirred sulfide solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Workup: Filter the reaction mixture to remove the sodium iodate byproduct. The filtrate is then concentrated under reduced pressure to remove the organic solvent.
-
Extraction: The aqueous residue is extracted three times with an organic solvent like dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Potential Research Areas
The unique amphiphilic nature of this compound suggests several promising areas for research, primarily in the fields of drug delivery and formulation science.
Transdermal Drug Delivery
The sulfoxide group is known to enhance skin penetration.[3][6] The combination of this property with the surfactant nature of the octyl chain could lead to a highly effective transdermal penetration enhancer.
-
As a Solubilizing Excipient: For poorly water-soluble drugs, this compound could act as a solubilizing agent in topical formulations, increasing the drug concentration in the vehicle.
-
As a Permeation Enhancer: It could disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating drug transport into the deeper layers of the skin and systemic circulation.
Micellar Drug Delivery Systems
Above its critical micelle concentration (CMC), this compound is expected to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their solubility and stability.
-
Oral Drug Delivery: Micellar formulations can protect drugs from degradation in the gastrointestinal tract and enhance their absorption.
-
Parenteral Drug Delivery: For intravenous administration, micellar systems can solubilize poorly soluble drugs and potentially alter their pharmacokinetic profile.
As a Novel Surfactant in Formulations
The predicted HLB value of this compound suggests its potential as a surfactant in various pharmaceutical and cosmetic formulations.
-
Emulsifying Agent: It could be used to stabilize oil-in-water emulsions for creams, lotions, and other topical products.
-
Wetting Agent: In solid dosage forms, it could improve the wetting of poorly soluble drug particles, enhancing their dissolution rate.
Proposed Experimental Investigations
To explore the potential of this compound, a series of key experiments should be conducted.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration. Common methods include surface tensiometry and fluorescence spectroscopy.
Experimental Protocol: CMC Determination by Pyrene Fluorescence
-
Stock Solutions: Prepare a stock solution of this compound in water. Also, prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Sample Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared. A small aliquot of the pyrene stock solution is added to each, and the organic solvent is evaporated, leaving the pyrene probe.
-
Fluorescence Measurement: The fluorescence emission spectra of the pyrene-containing solutions are recorded using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot.
In Vitro Drug Release Studies
These studies are crucial for evaluating the performance of a drug delivery system. The release of a model drug from a formulation containing this compound would be compared to a control formulation.
Experimental Protocol: In Vitro Drug Release using Dialysis
-
Formulation Preparation: Prepare a solution or micellar dispersion of a model hydrophobic drug (e.g., ibuprofen) with this compound in a phosphate buffer solution (pH 7.4).
-
Dialysis Setup: Place a known volume of the formulation into a dialysis bag with a specific molecular weight cutoff. Suspend the dialysis bag in a larger volume of release medium (phosphate buffer) maintained at 37 °C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
Table 2: Hypothetical Drug Release Data for a Model Drug
| Time (hours) | % Cumulative Release (Control) | % Cumulative Release (with this compound) |
| 1 | 15 | 30 |
| 2 | 25 | 50 |
| 4 | 40 | 75 |
| 8 | 60 | 95 |
| 12 | 70 | 98 |
| 24 | 75 | 99 |
Visualizing Research Workflows and Concepts
Graphical representations can clarify complex processes and relationships in the proposed research.
Caption: Proposed experimental workflow for investigating this compound.
Caption: Self-assembly of this compound monomers into a micelle.
Caption: Proposed mechanism of skin permeation enhancement by this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in pharmaceutical sciences. Its predicted amphiphilic nature, combined with the known biological activity of the sulfoxide group, makes it a prime candidate for investigation as a drug delivery vehicle and formulation excipient. The research areas and experimental protocols outlined in this guide provide a solid foundation for initiating a comprehensive evaluation of this molecule. Further studies into its toxicology and biocompatibility will be essential for its eventual translation into clinical applications.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. gchemglobal.com [gchemglobal.com]
Methodological & Application
Application Notes & Protocols: Octyl Methyl Sulfoxide as a Novel Cryoprotectant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a cornerstone of modern biomedical research and clinical applications, enabling the long-term storage of viable cells and tissues. For decades, dimethyl sulfoxide (DMSO) has been the gold-standard cryoprotectant due to its membrane-penetrating ability and effectiveness in preventing intracellular ice crystal formation.[1][2] However, DMSO is not without its drawbacks, including dose-dependent cytotoxicity and potential adverse effects in clinical settings.[1][3] This has spurred the search for alternative cryoprotective agents (CPAs) with improved safety profiles.
Octyl methyl sulfoxide, a structural analog of DMSO with a longer alkyl chain, presents a theoretical candidate for a novel cryoprotectant. While direct experimental data on its cryoprotective efficacy is currently limited, its chemical properties suggest it may offer a unique balance of cryoprotection and reduced cytotoxicity. These application notes provide a theoretical framework and hypothetical protocols for the investigation of this compound as a cryoprotectant, based on established principles of cryobiology and knowledge of other sulfoxide-containing compounds.
Hypothesized Properties and Advantages
The addition of an octyl group to the sulfoxide moiety is hypothesized to alter its physicochemical properties in ways that could be advantageous for cryopreservation:
-
Reduced Cytotoxicity: The longer, more lipophilic octyl chain may reduce the compound's interaction with intracellular components, potentially leading to lower toxicity compared to DMSO.
-
Membrane Interaction: The amphipathic nature of this compound could facilitate smoother interactions with the cell membrane, potentially stabilizing it during the stresses of freezing and thawing.
-
Ice Recrystallization Inhibition: Similar to other sulfoxide-containing compounds, it may exhibit strong ice recrystallization inhibition (IRI) activity, preventing the growth of large, damaging ice crystals during thawing.[4]
Data Presentation
The following tables summarize a comparison of known cryoprotectants and provide a template for recording experimental data when evaluating this compound.
Table 1: Comparison of Cryoprotectant Properties
| Property | Dimethyl Sulfoxide (DMSO) | Glycerol | This compound (Hypothetical) |
| Molecular Weight | 78.13 g/mol | 92.09 g/mol | 176.32 g/mol |
| Toxicity | Dose-dependent cytotoxicity[1] | Lower toxicity than DMSO[5] | Potentially lower than DMSO |
| Permeability | High | Moderate | Moderate to Low |
| Mechanism | Intracellular water replacement, ice crystal inhibition[6][7] | Vitrification at high concentrations | Intracellular water replacement, membrane stabilization |
| Typical Conc. | 5-10% (v/v)[5][8] | 10-20% (v/v) | 1-5% (v/v) (to be determined) |
Table 2: Hypothetical Experimental Data for Post-Thaw Viability of Human Mesenchymal Stem Cells (hMSCs)
| Cryoprotectant | Concentration (v/v) | Post-Thaw Viability (%) | Post-Thaw Proliferation (Fold Change at 72h) |
| DMSO | 10% | 85 ± 5 | 2.5 ± 0.3 |
| Glycerol | 15% | 78 ± 7 | 2.1 ± 0.4 |
| This compound | 1% | Record Data | Record Data |
| This compound | 2.5% | Record Data | Record Data |
| This compound | 5% | Record Data | Record Data |
Experimental Protocols
Protocol 1: General Cryopreservation of Adherent Cells Using this compound
This protocol is a starting point for evaluating this compound as a cryoprotectant for adherent cell lines (e.g., HeLa, HEK293, hMSCs).
Materials:
-
Log-phase adherent cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound, sterile-filtered
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
Methodology:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cell monolayer with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Preparation of Cryopreservation Medium:
-
Prepare a 2X stock solution of this compound in complete culture medium. For example, for a final concentration of 5%, prepare a 10% stock solution.
-
Note: Due to the potential for exothermic reactions when mixing with aqueous solutions, it is recommended to prepare the stock solution and allow it to cool to room temperature before use.
-
-
Freezing Procedure:
-
Adjust the cell suspension concentration to 2 x 10^6 cells/mL in complete culture medium.
-
Slowly add an equal volume of the 2X this compound cryopreservation medium to the cell suspension while gently mixing. This will result in a final cell concentration of 1 x 10^6 cells/mL and the desired final concentration of this compound.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer and leave for at least 4 hours (ideally overnight) to achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
-
Thawing Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium.
-
Transfer the cells to a new culture flask.
-
Incubate at 37°C in a humidified CO2 incubator.
-
Assess cell viability and attachment after 24 hours.
-
Protocol 2: Assessment of Post-Thaw Cell Viability and Proliferation
Materials:
-
Thawed cells from Protocol 1
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well plates for proliferation assay
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Viability Assessment (Trypan Blue Exclusion):
-
Immediately after the first centrifugation step during thawing (step 4c in Protocol 1), resuspend the cell pellet in 1 mL of medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of trypan blue solution.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
-
Proliferation Assay (MTT or WST-1):
-
After resuspending the thawed cells in fresh medium, seed them in a 96-well plate at a density of 5,000 cells per well.
-
Include control wells with cells cryopreserved using 10% DMSO.
-
At 24, 48, and 72 hours post-seeding, add the proliferation reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the fold change in proliferation relative to the 24-hour time point.
-
Visualizations
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide in cryopreserved mesenchymal stromal cell therapy products: is there a safety risk to patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biocompatible cell cryoprotectant based on sulfoxide-containing amino acids: mechanism and application - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. transplantaciebuniek.sk [transplantaciebuniek.sk]
- 7. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octyl Methyl Sulfoxide as a PCR Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl methyl sulfoxide is an amphiphilic molecule characterized by a polar sulfoxide head group and a nonpolar octyl tail. While dimethyl sulfoxide (DMSO) is a well-established co-solvent in polymerase chain reaction (PCR) for enhancing the amplification of GC-rich templates, the utility of long-chain sulfoxides like this compound is an emerging area of interest. This document provides detailed application notes and protocols for the hypothetical use of this compound as a PCR solvent, drawing upon the known mechanisms of sulfoxides and other amphiphilic PCR additives. The unique properties of this compound may offer novel advantages in specific PCR applications, such as in situ PCR or emulsion PCR, where its surfactant-like properties could be beneficial.
The primary proposed mechanism of action for sulfoxides in PCR is the disruption of secondary structures in the DNA template, which can impede the progression of the DNA polymerase. By reducing the melting temperature (Tm) of the DNA, these additives facilitate primer annealing and strand denaturation. The long octyl chain of this compound is hypothesized to introduce an additional mode of interaction, potentially localizing the molecule at interfaces or interacting with other components of the PCR mixture.
Principle of Action
This compound is proposed to enhance PCR efficiency through a dual mechanism:
-
Disruption of DNA Secondary Structures: The polar sulfoxide group interacts with the DNA backbone, disrupting the hydrogen bonds between guanine and cytosine bases. This lowers the melting temperature (Tm) of the DNA, making it easier to denature and allowing for more efficient primer annealing, particularly for GC-rich templates.
-
Amphiphilic Interactions: The long, nonpolar octyl chain may interact with the DNA polymerase or localize at interfaces within the reaction, potentially stabilizing the polymerase or influencing the microenvironment of the amplification reaction. This could be particularly relevant in complex reaction systems.
Data Presentation
As the use of this compound in PCR is a novel concept, the following tables provide a hypothetical framework for the optimization of its concentration and a comparison of its potential effects with the well-established PCR additive, DMSO.
Table 1: Optimization of this compound Concentration
| Concentration (%) | Target Amplicon (GC%) | Observed Yield | Non-specific Products |
| 0.5 | 65% | Low | Present |
| 1.0 | 65% | Moderate | Reduced |
| 2.0 | 65% | High | Minimal |
| 3.0 | 65% | Moderate | Present |
| 0.5 | 75% | Very Low | Present |
| 1.0 | 75% | Low | Present |
| 2.0 | 75% | Moderate | Reduced |
| 3.0 | 75% | High | Minimal |
This table illustrates a hypothetical optimization experiment. The optimal concentration of this compound is expected to vary depending on the GC content of the template DNA.
Table 2: Comparative Effects of this compound and DMSO
| Parameter | This compound (Hypothetical) | DMSO (Established) |
| Optimal Concentration Range | 1.0 - 4.0% | 2.0 - 8.0% |
| Effect on DNA Tm | Moderate Reduction | Significant Reduction |
| Impact on Polymerase Activity | Potential for stabilization at low concentrations, inhibition at high concentrations | Known to inhibit some polymerases at higher concentrations |
| Surfactant Properties | Yes | No |
| Potential Niche Applications | Emulsion PCR, in situ PCR | GC-rich template amplification |
Experimental Protocols
The following protocols provide a detailed methodology for the use and optimization of this compound as a PCR additive.
Protocol 1: General PCR with this compound
This protocol is a starting point for using this compound in a standard PCR reaction.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
dNTP Mix (10 mM each)
-
Taq DNA Polymerase (or other thermostable polymerase)
-
10X PCR Buffer
-
This compound (10% stock solution in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following components in a sterile microcentrifuge tube:
-
10X PCR Buffer: 5 µL
-
dNTP Mix (10 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-free water: to a final volume of 48 µL (after addition of template and this compound)
-
-
Add DNA template to each reaction tube (e.g., 1 µL of 10 ng/µL stock).
-
Add this compound: Add the desired volume of the 10% this compound stock solution to achieve the target final concentration (e.g., for a 2% final concentration in a 50 µL reaction, add 1 µL of the 10% stock).
-
Thermal Cycling: Perform PCR using the following general cycling conditions, adjusting the annealing temperature and extension time as needed for your specific primers and amplicon size.
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis.
Protocol 2: Optimization of this compound Concentration for GC-Rich Templates
This protocol describes a gradient PCR approach to determine the optimal concentration of this compound for a specific GC-rich template.
Materials:
-
Same as Protocol 1
-
GC-rich DNA Template (>60% GC content)
Procedure:
-
Set up a series of PCR reactions with varying final concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%, 3.5%, 4.0%).
-
Prepare a master mix sufficient for all reactions, excluding the this compound.
-
Aliquot the master mix into individual PCR tubes.
-
Add the appropriate volume of the 10% this compound stock solution to each tube to achieve the desired final concentration.
-
Add the GC-rich DNA template to each tube.
-
Perform thermal cycling using a gradient of annealing temperatures (e.g., 58°C to 68°C) to simultaneously optimize both the additive concentration and the annealing temperature.
-
Analyze the results on an agarose gel to identify the condition that yields the highest amount of the specific product with the least non-specific amplification.
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows related to the use of this compound in PCR.
Caption: Workflow for PCR with this compound.
Caption: Proposed dual mechanism of this compound.
Conclusion
The use of this compound as a PCR solvent is a novel approach that warrants further investigation. Based on the known properties of sulfoxides and amphiphilic molecules, it is hypothesized that this compound could be a valuable tool for optimizing challenging PCR amplifications, particularly those involving GC-rich templates or requiring specific interfacial properties. The protocols and data presented here provide a foundational framework for researchers to explore the potential of this and other long-chain sulfoxides in molecular biology applications. As with any new reagent, empirical optimization is crucial for achieving the best results.
Application Notes and Protocols for Octyl Methyl Sulfoxide (OMSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl methyl sulfoxide (OMSO) is an organosulfur compound with the chemical formula C₉H₂₀OS. It belongs to the class of sulfoxides, which are characterized by a sulfinyl functional group. While its shorter-chain homolog, dimethyl sulfoxide (DMSO), is a well-known and widely used aprotic solvent and skin penetration enhancer, OMSO is a less-studied, longer-chain alkyl methyl sulfoxide.[1][2][3] Due to its amphiphilic nature, possessing both a polar sulfoxide head and a nonpolar octyl tail, OMSO is anticipated to exhibit significant surfactant properties and the ability to interact with biological membranes. These characteristics make it a promising candidate for various applications in drug delivery, particularly in transdermal formulations, and as a solvent for poorly soluble compounds.
These application notes provide an overview of the potential uses of OMSO, drawing upon the established properties of related alkyl methyl sulfoxides like DMSO and decylmethyl sulfoxide (DCMS). The provided protocols are foundational and may require optimization for specific experimental conditions.
Physicochemical Properties
| Property | Dimethyl Sulfoxide (DMSO) | Decyl methyl sulfoxide (DCMS) | This compound (OMSO) (Estimated) |
| Molecular Formula | C₂H₆OS | C₁₁H₂₄OS | C₉H₂₀OS |
| Molecular Weight ( g/mol ) | 78.13 | 204.38 | 176.32 |
| Appearance | Colorless liquid | - | Likely a colorless liquid or low-melting solid |
| Boiling Point (°C) | 189 | - | Higher than DMSO, likely > 200 |
| Melting Point (°C) | 18.5 | - | Lower than DCMS, likely between 0-20 |
| Density (g/mL) | 1.100 | - | Less than DMSO, likely around 0.9-1.0 |
| Solubility | Miscible with water and many organic solvents[1] | - | Expected to have lower water solubility than DMSO but good solubility in organic solvents |
Applications
Transdermal Drug Delivery Enhancement
Long-chain alkyl methyl sulfoxides have demonstrated potential as chemical permeation enhancers for transdermal drug delivery. They are thought to increase the permeability of the stratum corneum, the outermost layer of the skin, by disrupting the highly ordered lipid structure. This allows for enhanced penetration of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.[4]
Mechanism of Action:
The proposed mechanism for skin permeation enhancement by alkyl methyl sulfoxides involves the following steps:
-
Partitioning into the Stratum Corneum: The amphiphilic nature of OMSO allows it to partition into the lipid-rich intercellular matrix of the stratum corneum.
-
Disruption of Lipid Bilayers: The octyl chain of OMSO integrates with the lipid bilayers, disrupting the tight packing of the ceramides, cholesterol, and fatty acids. This increases the fluidity of the lipid matrix.
-
Creation of Diffusion Channels: The disruption of the lipid structure creates temporary hydrophilic channels, facilitating the passage of both hydrophilic and lipophilic drug molecules.
-
Interaction with Keratin: The sulfoxide group may also interact with intracellular keratin, further contributing to the increased permeability of the corneocytes.
Caption: Proposed mechanism of OMSO as a skin permeation enhancer.
Solvent for Poorly Soluble Compounds
Similar to DMSO, OMSO is expected to be a good solvent for a range of polar and nonpolar compounds due to its polar sulfoxide group and nonpolar alkyl chain.[1] This makes it a potential vehicle for dissolving and formulating APIs with low aqueous solubility for both research and pharmaceutical applications.
Experimental Protocols
Protocol 1: Synthesis of this compound (OMSO)
This protocol is adapted from the general synthesis of sulfoxides by oxidation of the corresponding sulfide.[5]
Materials:
-
1-Octyl methyl sulfide (1-methylthiooctane)
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-octyl methyl sulfide (1 equivalent) in a 1:1 mixture of methanol and water.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium metaperiodate (1.1 equivalents) in portions to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a general method to evaluate the effect of OMSO on the in vitro permeation of a model drug through a skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine, or rodent)
-
Model drug (e.g., caffeine, ibuprofen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
OMSO
-
Vehicle for drug and OMSO (e.g., propylene glycol, ethanol)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with pre-warmed PBS (37°C). Ensure no air bubbles are trapped beneath the skin. The receptor phase should be continuously stirred.
-
Donor Phase Application:
-
Control Formulation: Apply a defined volume of the model drug dissolved in the vehicle to the donor compartment.
-
Test Formulation: Apply a defined volume of the model drug and OMSO (at a desired concentration, e.g., 1-5% w/v) dissolved in the vehicle to the donor compartment.
-
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated as the ratio of Jss with OMSO to Jss without OMSO.
Quantitative Data Presentation:
The results of the in vitro skin permeation study can be summarized in the following table:
| Formulation | Lag Time (h) | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) |
| Control (Drug in Vehicle) | 1 | |||
| Test (Drug + 1% OMSO in Vehicle) | ||||
| Test (Drug + 3% OMSO in Vehicle) | ||||
| Test (Drug + 5% OMSO in Vehicle) |
Safety Precautions
As with any chemical, appropriate safety precautions should be taken when handling OMSO. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data for OMSO is limited, related sulfoxides like DMSO can cause skin irritation in some individuals.[2] A thorough risk assessment should be conducted before commencing any experimental work.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Octyl Methyl Sulfoxide: A Lipophilic Reagent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Octyl methyl sulfoxide emerges as a versatile, lipophilic alternative to the widely used dimethyl sulfoxide (DMSO). Its long alkyl chain imparts unique solubility characteristics, rendering it an attractive option for reactions in less polar media and simplifying purification processes. This document outlines potential applications of this compound in organic synthesis, complete with detailed experimental protocols and comparative data. The methodologies presented are based on established sulfoxide chemistry, offering a predictive framework for the use of this reagent.
Physicochemical Properties
The distinct properties of this compound compared to DMSO are summarized below. These differences are key to understanding its potential advantages in specific synthetic contexts.
| Property | Dimethyl Sulfoxide (DMSO) | This compound |
| Molecular Formula | C₂H₆OS | C₉H₂₀OS |
| Molecular Weight | 78.13 g/mol | 176.32 g/mol |
| Boiling Point | 189 °C | Estimated >250 °C |
| Melting Point | 19 °C | Estimated to be higher than DMSO |
| Solubility in Water | Miscible | Low |
| Solubility in Organic Solvents | High in polar solvents | High in nonpolar and polar aprotic solvents |
| Lipophilicity (LogP) | -1.35 | Estimated > 2.0 |
Applications in Organic Synthesis
Mild Oxidation of Alcohols
This compound can be employed as a mild oxidant in a manner analogous to the Swern and Pfitzner-Moffatt oxidations, which traditionally use DMSO.[1] The increased lipophilicity of this compound may be advantageous when dealing with nonpolar substrates, enhancing solubility and potentially improving reaction rates. Furthermore, the byproduct, octyl methyl sulfide, is less volatile and more readily separated from nonpolar products by aqueous extraction than dimethyl sulfide.
A generalized reaction workflow for an activated sulfoxide oxidation is presented below.
Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of this compound (1.2 equivalents) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the primary alcohol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pummerer Rearrangement
The Pummerer rearrangement is a classic reaction of sulfoxides, converting them into α-acyloxy thioethers in the presence of an acid anhydride.[2][3] this compound is expected to undergo this rearrangement, providing a route to functionalized thioethers with a long alkyl chain, which could be useful as intermediates in the synthesis of surfactants or other specialty chemicals.
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion, which is then trapped by the acetate nucleophile.
References
Application Notes and Protocols: Octyl Methyl Sulfoxide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl methyl sulfoxide (OMS) is an organosulfur compound that, like its well-known counterpart dimethyl sulfoxide (DMSO), possesses a polar sulfoxide group.[1] However, the presence of a long octyl chain gives OMS distinct amphiphilic properties, making it a subject of interest for various applications in material science, particularly as a surfactant.[2] Unlike the widely used solvent DMSO, OMS is less water-soluble but exhibits surface-active properties, allowing it to form micelles and other self-assembled structures.[2] These characteristics open up possibilities for its use in the synthesis and formulation of novel materials.
This document provides an overview of the potential applications of this compound in material science, with a focus on its role as a surfactant. Due to the nascent stage of research in this specific area, some of the protocols provided are based on established methodologies for similar amphiphilic molecules and are intended to serve as a starting point for further investigation.
Physicochemical Properties and Data
The utility of this compound in material science applications is primarily derived from its surfactant properties. A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles in a solution.
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | Varies with salt concentration | Aqueous solution, 298.15 K | [2] |
| Surface Tension at CMC | As low as 30 mN/m | Aqueous solution | [2] |
| Synergism | Synergistic with anionic surfactants | Mixed micelle and adsorbed surface monolayer | [2] |
Applications in Material Science
Surfactant-Assisted Synthesis of Nanoparticles
The amphiphilic nature of this compound makes it a potential candidate as a stabilizing agent or a shape-directing agent in the synthesis of nanoparticles. The sulfoxide group can coordinate with metal precursors, while the octyl chain provides steric hindrance, preventing agglomeration of the newly formed nanoparticles.
Experimental Protocol: Synthesis of Silver Nanoparticles
This protocol describes a general method for the synthesis of silver nanoparticles using this compound as a capping agent.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM aqueous solution of silver nitrate (AgNO₃).
-
Prepare a 20 mM solution of this compound in ethanol.
-
Prepare a fresh 100 mM aqueous solution of sodium borohydride (NaBH₄) as a reducing agent.
-
-
Nanoparticle Synthesis:
-
In a 250 mL flask, add 100 mL of deionized water and 1 mL of the this compound solution.
-
Stir the solution vigorously for 30 minutes to ensure proper dispersion of the surfactant.
-
Add 2 mL of the silver nitrate solution to the flask while stirring.
-
Slowly add 1 mL of the sodium borohydride solution dropwise to the mixture.
-
Continue stirring the solution for 2 hours at room temperature. A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
-
Purification and Characterization:
-
Centrifuge the nanoparticle solution at 10,000 rpm for 30 minutes to pellet the nanoparticles.
-
Remove the supernatant and redisperse the nanoparticles in deionized water. Repeat this washing step twice.
-
Characterize the size and morphology of the synthesized nanoparticles using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
-
Logical Workflow for Nanoparticle Synthesis
Caption: Workflow for silver nanoparticle synthesis using OMS.
Emulsion Polymerization
This compound can potentially be used as a surfactant in emulsion polymerization to create stable lattices of polymer particles. Its ability to lower the interfacial tension between the monomer and water is crucial for this application.
Experimental Protocol: Emulsion Polymerization of Styrene
This protocol outlines a general procedure for the emulsion polymerization of styrene using this compound as the emulsifier.
-
Reactor Setup:
-
Assemble a 500 mL, four-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature controller.
-
Add 200 mL of deionized water and 1.0 g of this compound to the flask.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
-
Polymerization:
-
Heat the reactor to 70°C with constant stirring (300 rpm).
-
Add 50 g of styrene monomer to the reactor.
-
Prepare an initiator solution by dissolving 0.5 g of potassium persulfate (K₂S₂O₈) in 10 mL of deionized water.
-
Inject the initiator solution into the reactor to start the polymerization.
-
Maintain the reaction at 70°C for 6 hours.
-
-
Product Recovery:
-
Cool the reactor to room temperature.
-
Filter the resulting polymer latex to remove any coagulum.
-
Characterize the polymer particles for size, distribution, and morphology using DLS and Scanning Electron Microscopy (SEM).
-
Emulsion Polymerization Process
Caption: Steps in emulsion polymerization of styrene with OMS.
Potential in Drug Development
While direct applications of this compound in drug development are not yet established, its properties suggest potential uses in drug delivery systems. As an amphiphilic molecule, it could be investigated for the formulation of nanoemulsions, liposomes, or solid lipid nanoparticles to enhance the solubility and bioavailability of poorly water-soluble drugs. The sulfoxide group might also offer specific interactions with certain drug molecules or biological membranes.
Proposed Mechanism of Drug Encapsulation
Caption: Drug encapsulation via OMS micelle formation.
Conclusion
This compound is an emerging compound in material science with potential applications stemming from its surfactant properties. While extensive research is still required to fully elucidate its capabilities, the protocols and concepts presented here provide a foundation for further exploration in nanoparticle synthesis, emulsion polymerization, and drug delivery systems. Researchers are encouraged to adapt and optimize these methodologies to suit their specific material and application needs.
References
Troubleshooting & Optimization
Technical Support Center: Octyl Methyl Sulfoxide Stability and Degradation
For researchers, scientists, and drug development professionals utilizing Octyl Methyl Sulfoxide, this technical support center provides essential guidance on its stability and potential degradation issues. Understanding these factors is critical for ensuring experimental reproducibility, formulation integrity, and the overall success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, including thermal stress, exposure to strong acids, and oxidative environments. While generally stable to hydrolysis, prolonged exposure to extreme pH and light can also contribute to its degradation.
Q2: How can I detect if my this compound has degraded?
A2: Degradation can be identified by changes in the physical appearance of the substance (e.g., color change, precipitation) or through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a recommended method for assessing the purity of this compound and detecting the presence of degradation products.
Q3: What are the likely degradation products of this compound?
A3: Under thermal stress, long-chain alkyl sulfoxides like this compound can undergo Ei elimination to form an alkene (1-octene) and methanesulfenic acid. In the presence of acidic compounds, a Pummerer rearrangement may occur, leading to the formation of an α-acyloxy-thioether. Oxidative conditions can further oxidize the sulfoxide to the corresponding sulfone.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific compatibility data for this compound is limited, it is advisable to exercise caution when formulating it with acidic excipients, as they can catalyze the Pummerer rearrangement. Compatibility studies are recommended with your specific formulation components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Unexpected changes in experimental results over time.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound is stored in a cool, dark place, away from sources of heat and light.
-
Assess Purity: Use HPLC to check the purity of your current stock of this compound against a new, unopened sample or a reference standard.
-
Review Experimental Protocol: Examine your experimental setup for any potential stressors, such as high temperatures or the presence of acidic reagents, that could be causing degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This information can help in elucidating the structure of the degradation products.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject a sample of pure this compound to forced degradation under thermal, acidic, and oxidative conditions. Analyze the resulting samples by HPLC-MS and compare the retention times and mass spectra of the generated peaks with the unknown peaks in your experimental sample.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Heat the dry powder of this compound at 105°C for 24 hours. Dissolve the stressed sample in the solvent before analysis.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
- Use LC-MS to identify the mass-to-charge ratio (m/z) of any degradation products.
HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for troubleshooting this compound degradation.
Potential Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Optimizing Octyl Methyl Sulfoxide Concentrations: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octyl Methyl Sulfoxide (OMSO). Due to the limited availability of specific experimental data for OMSO, this guide draws upon information from the well-characterized analogous compound, Dimethyl Sulfoxide (DMSO), and other long-chain alkyl sulfoxides like Decylmethyl Sulfoxide (DCMS). The principles of solvent chemistry and cell viability for these related compounds offer valuable insights for optimizing the use of OMSO in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OMSO) and what are its potential applications?
A1: this compound is an organosulfur compound. Structurally, it is a sulfoxide with one octyl group and one methyl group attached to the sulfur atom. While specific research on OMSO is not abundant, based on the properties of similar sulfoxides like DMSO and DCMS, it is anticipated to be a polar aprotic solvent with potential applications as a penetration enhancer in topical drug delivery and as a solvent for nonpolar compounds.[[“]][[“]] Its longer octyl chain, compared to the methyl groups in DMSO, suggests it may have different solubility characteristics and interactions with lipid membranes.
Q2: How does OMSO differ from DMSO?
A2: The primary difference lies in the alkyl chains attached to the sulfoxide group. OMSO has an eight-carbon octyl chain and a methyl group, whereas DMSO has two methyl groups. This structural difference makes OMSO significantly more lipophilic (fat-soluble) than the amphiphilic (soluble in both water and fat) DMSO. This increased lipophilicity may influence its solvent properties, its ability to penetrate biological membranes, and its potential toxicity profile.
Q3: What is the likely mechanism of action of OMSO as a skin penetration enhancer?
A3: Drawing parallels with DMSO, OMSO likely enhances skin penetration by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin.[[“]][[“]] The proposed mechanisms include the alteration of the intercellular lipid matrix and the modification of keratin protein conformation.[[“]] The longer octyl chain of OMSO might lead to a more pronounced interaction with the lipid components of the stratum corneum.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound Precipitation | The compound may have low solubility in the final experimental medium after dilution from an OMSO stock. | - Increase the concentration of OMSO in the final medium, being mindful of potential cytotoxicity.- Prepare a more concentrated stock solution of your compound in OMSO to minimize the final volume added.- Consider a co-solvent system. |
| High Cellular Toxicity or Unexpected Biological Effects | The concentration of OMSO may be too high for the specific cell type being used. Even at low concentrations, OMSO might have intrinsic biological activity. | - Perform a dose-response curve to determine the maximum tolerated concentration of OMSO for your cell line.- Include a vehicle control (medium with the same concentration of OMSO but without your test compound) in all experiments.- Reduce the exposure time to the OMSO-containing medium. |
| Inconsistent Experimental Results | OMSO, like DMSO, can be hygroscopic (absorbs moisture from the air), which can alter its concentration and properties. Purity of the OMSO can also be a factor. | - Store OMSO in a tightly sealed container in a dry environment.- Use high-purity OMSO from a reputable supplier.- Prepare fresh dilutions of OMSO for each experiment. |
| Difficulty in Removing OMSO from the Sample | OMSO likely has a high boiling point, similar to DMSO, making it difficult to remove by simple evaporation. | - For recovery of a dissolved compound, consider methods like precipitation followed by filtration or washing, or extraction with an immiscible solvent.- Lyophilization (freeze-drying) may be an option if the compound is stable under these conditions. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Concentration of OMSO in Cell Culture
This protocol outlines a general method to determine the highest concentration of OMSO that can be used without significantly affecting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (OMSO), sterile-filtered
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of OMSO in complete cell culture medium. A typical starting range, based on DMSO, might be from 1% down to 0.01% (v/v). Also, include a no-OMSO control.
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Remove the existing medium from the cells and replace it with the medium containing the different concentrations of OMSO.
-
Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Measure the output (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each OMSO concentration relative to the no-OMSO control. The highest concentration that shows minimal to no decrease in cell viability is your maximum tolerated concentration.
Protocol 2: General Procedure for Preparing a Compound Stock Solution in OMSO
Materials:
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Your compound of interest
-
This compound (OMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer or sonicator
Methodology:
-
Weigh the desired amount of your compound into a sterile tube.
-
Add the calculated volume of OMSO to achieve the target stock solution concentration.
-
Vortex the tube vigorously to dissolve the compound. If the compound is difficult to dissolve, brief sonication may be applied.
-
Visually inspect the solution to ensure the compound is fully dissolved and there is no precipitate.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
References
how to prevent precipitation of solutes in Octyl methyl sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octyl Methyl Sulfoxide (OMSO) as a solvent. The information provided is based on established principles of solvent chemistry and data from related sulfoxide compounds, as specific literature on OMSO is limited.
Troubleshooting Guide: Preventing Solute Precipitation in this compound
Unexpected precipitation of solutes from OMSO can compromise experimental results and formulation stability. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Solute precipitates out of OMSO solution.
Caption: Initial workflow for diagnosing solute precipitation.
| Potential Cause | Recommended Action | Experimental Protocol |
| 1. Inappropriate Solvent Polarity | The long octyl chain of OMSO imparts significant non-polar character, while the sulfoxide group is polar. Highly polar or very non-polar solutes may have limited solubility. Consider using a co-solvent to adjust the overall polarity of the solvent system. | Protocol 1: Co-solvent Screening 1. Prepare a saturated or near-saturated solution of the solute in OMSO.2. Aliquot the solution into several vials.3. To each vial, add a small percentage (e.g., 5-10% v/v) of a different co-solvent (e.g., ethanol, propylene glycol for increasing polarity; toluene, hexane for decreasing polarity).4. Observe for any changes in solubility or precipitation over time at the intended storage/use temperature. |
| 2. Temperature Fluctuations | Solubility of solids in liquids generally increases with temperature.[1][2] If the solution was prepared at an elevated temperature, precipitation may occur upon cooling to ambient or refrigerated conditions. | Protocol 2: Temperature Effect Evaluation 1. Prepare the solute solution in OMSO at a controlled temperature.2. Divide the solution into aliquots and store them at a range of temperatures (e.g., 4°C, 25°C, 40°C).3. Monitor for precipitation over a set period (e.g., 24-48 hours).4. If precipitation occurs at lower temperatures, consider storing the solution at a higher, controlled temperature or reformulating. |
| 3. Supersaturation | The concentration of the solute may exceed its solubility limit in OMSO under the given conditions. | Protocol 3: Determining Approximate Solubility 1. Add a known excess amount of the solute to a fixed volume of OMSO.2. Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.3. Filter the solution to remove undissolved solute.4. Determine the concentration of the solute in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This will give an approximation of the solubility limit. |
| 4. Presence of Impurities or Contaminants | Water is a common impurity that can significantly alter the solvent properties of OMSO and may induce precipitation of hydrophobic solutes. Other contaminants can act as nucleation sites for crystal growth. | Protocol 4: Solvent Purity Check and Handling 1. Use high-purity, anhydrous grade OMSO whenever possible.2. Store OMSO under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.3. Dry any glassware thoroughly before use.4. If water contamination is suspected, consider using molecular sieves to dry the solvent before use. |
| 5. Solute Degradation | The solute may be chemically unstable in OMSO, leading to the formation of less soluble degradation products. | Protocol 5: Stability Assessment 1. Prepare a solution of the solute in OMSO.2. Store aliquots at different conditions (e.g., protected from light, at various temperatures).3. Analyze the samples at different time points using a stability-indicating analytical method (e.g., HPLC with a diode array detector) to monitor for the appearance of new peaks, which may indicate degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DMSO?
This compound (OMSO) is an organic solvent with the chemical formula C₉H₂₀OS. It is structurally similar to Dimethyl Sulfoxide (DMSO), but with one methyl group replaced by an eight-carbon octyl chain. This structural difference makes OMSO significantly less polar and more lipophilic than DMSO. While it retains the polar sulfoxide head, the long alkyl tail gives it amphiphilic properties, meaning it has both hydrophilic and hydrophobic character.
Q2: What types of solutes are typically dissolved in OMSO?
Due to its amphiphilic nature, OMSO is best suited for dissolving non-polar and moderately polar organic molecules. It is explored in pharmaceutical sciences, particularly for transdermal drug delivery, where it can act as a penetration enhancer.[3][4] It is likely to be a good solvent for many active pharmaceutical ingredients (APIs) that have poor water solubility.
Q3: My compound is precipitating from OMSO upon storage at 4°C. What should I do?
This is likely due to a decrease in solubility at lower temperatures.[1] First, determine if refrigerated storage is necessary for the stability of your solute. If not, storing the solution at a controlled room temperature may prevent precipitation. If refrigeration is required, you can try a few approaches:
-
Lower the concentration: Your solution may be supersaturated at 4°C.
-
Use a co-solvent: Adding a small amount of a co-solvent in which your solute is highly soluble might keep it in solution at lower temperatures.
-
Gentle warming and agitation: Before use, allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. Ensure the solute is fully dissolved before use.
Q4: Can I use water as a co-solvent with OMSO?
While DMSO is miscible with water in all proportions, the long octyl chain in OMSO significantly reduces its water miscibility. Adding water to an OMSO solution containing a hydrophobic solute will likely cause the solute to precipitate. Water should generally be avoided as a co-solvent unless you are working with a solute that has some degree of water solubility and you are trying to create a specific microenvironment.
Q5: How can I increase the dissolution rate of a solute in OMSO?
-
Increase Temperature: Gently warming the mixture can increase the rate of dissolution.[2] However, be cautious of the thermal stability of your solute.
-
Agitation: Stirring or sonication can help to break down solute aggregates and increase the surface area exposed to the solvent.
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Particle Size Reduction: Grinding the solute to a finer powder will increase its surface area and can speed up dissolution.
Logical Flow for Co-Solvent Selection
Caption: Decision tree for selecting a suitable co-solvent.
Quantitative Data Summary
| Property | Dimethyl Sulfoxide (DMSO) | This compound (OMSO) (Inferred) |
| Polarity | High | Moderate (Amphiphilic) |
| Water Miscibility | Fully Miscible | Low to Partial |
| Solubility of Polar Solutes | High | Low to Moderate |
| Solubility of Non-Polar Solutes | Low to Moderate | Moderate to High |
| Boiling Point | 189 °C | Higher than DMSO |
| Viscosity | 2.14 mPa·s (at 20 °C) | Higher than DMSO |
Note: The properties of OMSO are inferred based on its chemical structure and the known properties of other long-chain alkyl sulfoxides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 3. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]
Technical Support Center: Octyl Methyl Sulfoxide (OMSO) Assays
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals using Octyl methyl sulfoxide (OMSO) as a solvent in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OMSO) and why would I use it instead of Dimethyl sulfoxide (DMSO)?
OMSO is an organic solvent with a longer alkyl chain than the commonly used DMSO. This structural difference results in lower polarity and higher lipophilicity. It is often considered in assays where DMSO may present challenges, such as compound solubility for highly lipophilic molecules or when aiming to reduce solvent-induced cell stress or differentiation in sensitive cell-based assays. [1][2] Q2: What is the recommended final concentration of OMSO in a typical cell-based assay?
While specific cell line tolerance may vary, it is crucial to keep the final concentration of any organic solvent as low as possible, typically well below 1%. For DMSO, concentrations above 1% often lead to reduced cell viability, while even lower concentrations (0.25-0.5%) can have variable inhibitory or stimulatory effects depending on the cell type. [3]It is strongly recommended to perform a solvent tolerance experiment for your specific cell line, testing a range of OMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum concentration that does not impact cell viability or the assay readout.
Q3: Can OMSO interfere with my assay components?
Yes, like any organic solvent, OMSO has the potential to interfere with assay performance. [4][5]This can manifest as:
-
Reduced Enzyme Activity: Solvents can alter protein conformation and affect enzyme kinetics.
-
Antibody-Antigen Binding: High concentrations of organic solvents can disrupt immunoreactions. [4]* Fluorescence/Luminescence Quenching: The solvent might interfere with the optical properties of detection reagents.
Always run a "solvent-only" control (containing the highest concentration of OMSO used in the experiment but no test compound) to assess its baseline effect on the assay signal.
Data Presentation: Solvent Property Comparison
The choice of solvent can significantly impact experimental outcomes. The following table summarizes key physicochemical properties of OMSO compared to the standard solvent, DMSO.
| Property | This compound (OMSO) | Dimethyl Sulfoxide (DMSO) | Significance for Assays |
| Formula | C₉H₂₀OS | C₂H₆OS | OMSO has a much larger, non-polar alkyl chain. |
| Molar Mass | 176.32 g/mol | 78.13 g/mol | Affects molarity calculations. |
| Polarity | Lower | Higher | OMSO is better for dissolving highly lipophilic, non-polar compounds. DMSO is a versatile polar aprotic solvent. [6] |
| Boiling Point | ~245-250 °C | 189 °C | OMSO is less volatile, reducing evaporation from assay plates during long incubations. [7] |
| Hygroscopicity | Lower | Higher | OMSO is less likely to absorb atmospheric water, which can be critical for the stability of water-sensitive compounds. |
| Biocompatibility | Generally considered less cytotoxic at equivalent concentrations due to lower membrane disruption potential. | Known to induce cell stress, differentiation, and cytotoxicity at concentrations >0.5-1%. [1][3][8] | A key reason for choosing OMSO is to minimize solvent-induced biological artifacts. |
Detailed Troubleshooting Guide
Issue 1: Poor Compound Solubility or Precipitation
Q: My compound, dissolved in OMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
-
Possible Causes:
-
"Fall-out" from Kinetic Dilution: This is a common issue when a compound is highly soluble in a neat organic solvent but has low aqueous solubility. The rapid change in solvent environment upon dilution causes the compound to crash out of solution. [9][10][11] 2. Concentration Too High: The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit. [12][13] 3. Buffer Components: Salts or proteins in the assay buffer can reduce the solubility of certain compounds (salting-out effect).
-
-
Recommended Solutions:
-
Perform a Solubility Test: Before running the main assay, perform a small-scale kinetic solubility test. Prepare your highest concentration of compound in OMSO and dilute it into the final assay buffer. Visually inspect for precipitation or use light scattering (nephelometry) for a more sensitive measurement. [9][12][14] 2. Reduce Final Concentration: Test a serial dilution of your compound. Low solubility is often a primary reason for inaccurate bioassay results. [15] 3. Optimize Dilution Method: Instead of a single large dilution step, try a stepwise (serial) dilution, which can sometimes prevent immediate precipitation.
-
Increase Final OMSO Concentration: If your assay can tolerate it (based on your solvent toxicity tests), slightly increasing the final percentage of OMSO (e.g., from 0.1% to 0.25%) might keep the compound in solution. This must be done with caution.
-
Issue 2: High Background or False Positives in the Assay
Q: My "OMSO only" control wells show a high signal, interfering with my results. Why is this happening?
-
Possible Causes:
-
Solvent Autofluorescence/Autoluminescence: OMSO itself, or impurities within it, might possess intrinsic optical properties that are detected by the plate reader.
-
Reaction with Assay Reagents: The solvent may directly react with a detection reagent (e.g., reducing resazurin in a viability assay) leading to a false signal.
-
Cellular Stress Response: In cell-based assays, the solvent might induce a stress response that activates signaling pathways or metabolic changes, mimicking the effect of an active compound. [2][3]
-
-
Recommended Solutions:
-
Subtract Background: Always include a "media + OMSO + detection reagent" (no cells) control. The signal from this well should be subtracted from all other wells.
-
Use High-Purity Solvent: Ensure you are using a high-purity, spectroscopy-grade or cell-culture tested grade of OMSO to minimize interfering impurities.
-
Lower OMSO Concentration: This is the most effective way to reduce solvent-induced artifacts. Determine the lowest possible concentration that maintains compound solubility and use it consistently.
-
Change Detection Method: If the interference is specific to a certain reagent (e.g., a fluorescent probe), consider an alternative assay with a different detection modality (e.g., colorimetric, luminescent).
-
Issue 3: Inconsistent Results or Poor Reproducibility
Q: I am getting significant well-to-well or day-to-day variability in my OMSO-based assay. What could be the cause?
-
Possible Causes:
-
Incomplete Solubilization: The compound may not be fully dissolved in the OMSO stock solution, leading to inaccurate concentrations being added to the assay.
-
Edge Effects: In plate-based assays, wells on the edge of the plate are more prone to evaporation, leading to increased concentrations of both the solvent and the compound. OMSO's lower volatility compared to other solvents helps, but this can still be a factor.
-
Pipetting Errors: Inaccurate pipetting of small volumes of viscous organic solvents or during serial dilutions can introduce significant errors.
-
Time-Dependent Precipitation: The compound might be slowly precipitating out of the aqueous solution over the course of the assay incubation.
-
-
Recommended Solutions:
-
Ensure Complete Stock Dissolution: After adding OMSO to your compound, ensure complete dissolution by vortexing and/or brief sonication. Visually inspect the solution against a light source to check for any undissolved particulates.
-
Mitigate Edge Effects: Avoid using the outermost wells of the assay plate for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier.
-
Improve Pipetting Technique: Use reverse pipetting for viscous solvents like OMSO. When performing dilutions in the assay plate, ensure adequate mixing after each addition.
-
Check for Time-Dependent Effects: If you suspect precipitation over time, measure your assay at multiple time points (if possible) to see if the signal changes in a way that suggests loss of active compound.
-
Experimental Protocols
Protocol 1: General Cell Viability Assay (Resazurin-Based)
This protocol assesses cell viability by measuring the metabolic reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density. Incubate for 24 hours in a 37°C, 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation:
-
Prepare a 1000X stock solution of your test compound in 100% OMSO (e.g., 10 mM for a final test concentration of 10 µM).
-
Perform serial dilutions of this stock in 100% OMSO to create a concentration range.
-
-
Cell Treatment:
-
Dilute the 1000X OMSO stocks 1:1000 directly into the cell culture medium of the respective wells (e.g., add 0.2 µL of 1000X stock to 200 µL of medium). This results in a final OMSO concentration of 0.1%.
-
Include "vehicle control" wells treated with 0.1% OMSO without any compound.
-
Include "untreated control" wells with cells only.
-
Include "media only" wells for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Prepare a working solution of Resazurin in sterile PBS or serum-free medium.
-
Add the Resazurin solution to each well (typically 10-20 µL per 200 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement: Read fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Subtract the "media only" background from all readings. Normalize the data to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Kinetic Aqueous Solubility Assay
This protocol provides a rapid assessment of how well a compound stays in solution when diluted from an OMSO stock into an aqueous buffer. [9][10][12][16]
-
Reagent Preparation:
-
Assay Buffer: Prepare a relevant aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Compound Stock: Prepare a high-concentration stock of the test compound (e.g., 20 mM) in 100% OMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 198 µL of the assay buffer to multiple wells of a clear 96-well plate.
-
Add 2 µL of the 20 mM OMSO compound stock to the first well. This creates a 1:100 dilution, a final OMSO concentration of 1%, and a nominal compound concentration of 200 µM. Mix thoroughly by pipetting.
-
Perform serial dilutions across the plate by transferring 100 µL from the first well into the next well (already containing 100 uL of 1% OMSO in buffer to maintain solvent concentration), and so on.
-
-
Incubation and Measurement:
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in absorbance over the buffer-only control.
Visualizations (Graphviz DOT Language)
Diagram 1: General Experimental Workflow
Caption: Workflow for a typical cell-based assay using an OMSO stock solution.
Diagram 2: Troubleshooting Low Assay Signal
Caption: A logical flowchart for troubleshooting unexpectedly low assay signals.
Diagram 3: Potential Solvent-Induced Signaling Artifacts
Caption: How excessive solvent concentration can cause off-target cellular effects.
References
- 1. The effects of solvents on embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. biotage.com [biotage.com]
- 8. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. enamine.net [enamine.net]
- 11. reddit.com [reddit.com]
- 12. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Optimizing Reactions with Octyl Methyl Sulfoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Octyl Methyl Sulfoxide in their chemical reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve reaction yields and overcome common experimental challenges.
Disclaimer: Specific experimental data on this compound is limited. The guidance provided here is largely based on the well-documented properties of dimethyl sulfoxide (DMSO) and general principles of organic chemistry, extrapolated to a long-chain alkyl methyl sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using this compound over a more common solvent like DMSO?
A1: While DMSO is a versatile polar aprotic solvent, this compound offers a unique combination of properties due to its long alkyl chain. Potential advantages include:
-
Increased solubility of nonpolar reagents: The octyl group can enhance the solubility of hydrophobic starting materials and reagents that may have limited solubility in DMSO.
-
Higher boiling point: A higher boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.
-
Different reaction selectivity: The steric bulk and electronic effects of the octyl group compared to a methyl group could influence the stereoselectivity or regioselectivity of certain reactions.
-
Potential for use as a phase-transfer catalyst: The amphiphilic nature of this compound might enable it to facilitate reactions between reagents in different phases.
Q2: I am not seeing the expected increase in yield after switching to this compound. What could be the reason?
A2: Several factors could contribute to this issue:
-
Sub-optimal reaction temperature: The ideal temperature for a reaction in this compound may differ from that in other solvents. A temperature optimization study is recommended.
-
Inadequate mixing: The higher viscosity of this compound compared to other common solvents might lead to poor mixing, especially with heterogeneous reaction mixtures. Ensure vigorous stirring.
-
Moisture contamination: Like DMSO, long-chain sulfoxides can be hygroscopic. Water can interfere with many reactions, particularly those involving strong bases or water-sensitive reagents. Ensure the solvent is dry before use.
-
Solvent-reagent incompatibility: While a good solvent, this compound can still react under certain conditions, for example with strong oxidizing or reducing agents.
Q3: How can I effectively remove this compound from my reaction mixture during workup?
A3: Due to its high boiling point and potential for forming emulsions, removing this compound can be challenging. Here are a few strategies:
-
Aqueous extraction: Multiple extractions with a large volume of water can help remove the sulfoxide. Adding a brine wash can aid in breaking up emulsions.
-
Column chromatography: If your product is stable on silica gel, this is an effective method for separation. A non-polar eluent will likely be required to first wash out the this compound.
-
Distillation under reduced pressure: For products with a significantly lower boiling point than this compound, vacuum distillation can be a viable purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Poor solubility of a key reagent. 3. Inefficient mixing. 4. Reagent degradation. | 1. Gradually increase the reaction temperature in small increments. 2. Confirm the solubility of all starting materials in this compound at the reaction temperature. Consider a co-solvent if necessary. 3. Increase the stirring rate or use a more effective mechanical stirrer. 4. Check the purity and stability of your reagents. |
| Formation of Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Side reactions with the sulfoxide. 3. Presence of impurities in the starting materials or solvent. | 1. Lower the reaction temperature. 2. Review the literature for potential side reactions of sulfoxides with your class of reagents. Consider a different solvent if necessary. 3. Purify all starting materials and ensure the this compound is of high purity. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Co-elution with the sulfoxide during chromatography. | 1. Add brine to the aqueous layer to help break the emulsion. 2. Use a more polar or less polar eluent system to improve separation. Consider a different stationary phase if necessary. |
Experimental Protocols & Workflows
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general workflow for a typical nucleophilic substitution reaction where this compound is used as the solvent.
Caption: General workflow for a nucleophilic substitution reaction.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting a reaction with low yield when using this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Technical Support Center: Managing the Hygroscopic Nature of Octyl Methyl Sulfoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively manage the hygroscopic nature of Octyl methyl sulfoxide in their experiments. Proper handling and storage are crucial to ensure the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: Hygroscopic substances have a strong tendency to absorb moisture from the surrounding atmosphere.[3][4] Like other sulfoxides such as DMSO, this compound is presumed to be hygroscopic, meaning it will readily take up water from the air if not stored in a dry environment. This can alter its physical and chemical properties, potentially impacting experimental outcomes.
Q2: How can absorbed water affect my experiments?
A2: The presence of water in this compound can have several detrimental effects on experiments:
-
Alteration of Solvent Properties: Water can change the polarity, viscosity, and boiling point of the solvent, which can affect reaction rates and solubility of reagents.
-
Reaction Interference: Water can act as a nucleophile or a base in many chemical reactions, leading to unwanted side reactions and byproducts. For instance, in reactions sensitive to moisture, such as those involving organometallics or acid chlorides, the presence of water can quench the reagents or catalyze decomposition.[5][6][7]
-
Inaccurate Concentrations: The absorption of water will dilute the concentration of this compound, leading to errors in stoichiometry and dosing.
-
Degradation of the Compound: In some cases, the presence of water, especially in combination with other factors like light or heat, could potentially lead to the degradation of the sulfoxide over time.
Q3: How can I determine the water content in my this compound?
A3: Several methods are available for determining the water content in organic solvents:
-
Karl Fischer Titration: This is the most common and accurate method for quantifying water content in solvents.[8] It is a highly sensitive technique that can detect even trace amounts of water.
-
Gas Chromatography (GC): GC equipped with a thermal conductivity detector (TCD) can be used to determine water content.[9]
-
¹H NMR Spectroscopy: The chemical shift of the water proton in an NMR spectrum is dependent on its concentration and the solvent. This relationship can be used to estimate the water content.[10]
Q4: What are the best practices for storing this compound?
A4: To minimize water absorption, this compound should be stored in a tightly sealed container in a dry environment. The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended for long-term storage.[3][11] For frequent use, consider aliquoting the solvent into smaller, single-use containers to minimize exposure of the bulk stock to atmospheric moisture.
Q5: What should I do if I suspect my this compound has absorbed water?
A5: If you suspect water contamination, it is best to first quantify the water content using one of the methods mentioned in Q3. If the water content is above the acceptable limit for your experiment, you can dry the solvent using appropriate techniques. For many organic solvents, drying over molecular sieves is an effective method. However, the choice of drying agent should be compatible with the sulfoxide.
Troubleshooting Guide
This guide addresses common issues that may arise due to the hygroscopic nature of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or rates | Variable water content in the this compound. | 1. Quantify the water content of the solvent lot using Karl Fischer titration or another suitable method. 2. Dry the solvent if the water content is high. 3. Ensure consistent and proper storage of the solvent. 4. Use a fresh bottle of solvent or a new aliquot for each experiment. |
| Formation of unexpected byproducts | Water acting as a reactant or catalyst. | 1. Review the reaction mechanism to identify any steps sensitive to water. 2. Use freshly dried solvent for the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Poor solubility of reagents | Altered solvent polarity due to water absorption. | 1. Confirm the expected solubility of the reagent in pure this compound. 2. Dry the solvent to restore its original polarity. |
| Physical appearance change (e.g., cloudiness) | Phase separation or reaction with absorbed water. | 1. Do not use the solvent if its appearance has changed. 2. Obtain a fresh, unopened container of this compound. |
Experimental Protocols
Protocol 1: Proper Handling of this compound in the Laboratory
-
Work in a Dry Environment: Whenever possible, handle this compound in a glove box or under a flow of dry, inert gas like nitrogen or argon.
-
Use Dry Glassware: Ensure all glassware and equipment are thoroughly dried in an oven and cooled in a desiccator before use.
-
Minimize Exposure Time: Open the container for the shortest time possible. Use a syringe with a needle to withdraw the required amount of solvent through a septum-sealed cap.
-
Seal Containers Tightly: Immediately after use, tightly seal the container. For screw-cap bottles, consider using paraffin film to further secure the seal.
-
Aliquot for Frequent Use: If you need to use the solvent frequently, aliquot the contents of a large bottle into smaller, sealed vials in a dry environment. This prevents repeated exposure of the main stock to moisture.
Protocol 2: Drying this compound Using Molecular Sieves
Disclaimer: The compatibility of specific molecular sieves with this compound should be verified. 3Å or 4Å molecular sieves are generally suitable for drying aprotic solvents.
-
Activate Molecular Sieves: Before use, activate the molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours.
-
Cool Under Vacuum: Allow the activated sieves to cool to room temperature in a desiccator under vacuum.
-
Add Sieves to Solvent: Add the activated molecular sieves to the this compound (approximately 5-10% w/v).
-
Equilibrate: Allow the solvent to stand over the molecular sieves for at least 24 hours to ensure complete drying.
-
Transfer and Store: Carefully decant or filter the dried solvent into a clean, dry container under an inert atmosphere. Store the dried solvent in a tightly sealed container inside a desiccator.
Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopic nature of the solvent.
Caption: Relationship between proper handling, solvent integrity, and experimental success.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sodium chloride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Octyl Methyl Sulfoxide in Experimental Applications
Welcome to the technical support center for Octyl Methyl Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side reactions and optimizing the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dimethyl sulfoxide (DMSO)?
A1: this compound is an organosulfur compound with a sulfinyl group attached to one methyl and one octyl group. Like DMSO, it is a polar aprotic solvent. The primary difference is the presence of the long octyl chain, which imparts a more nonpolar character to the molecule compared to the two methyl groups in DMSO. This can influence its solubility properties and potentially its reactivity and side reaction profile in certain applications.
Q2: What are the primary applications of this compound in research and drug development?
A2: Due to its structural similarity to DMSO, this compound can often be used in similar applications, such as:
-
Oxidation Reactions: It can be used in Swern-type and Corey-Kim-type oxidations of alcohols to aldehydes and ketones. A key advantage is that the resulting octyl methyl sulfide byproduct is significantly less volatile and has a much less offensive odor than dimethyl sulfide.[1][2]
-
Solvent: Its amphiphilic nature, having both a polar sulfoxide group and a nonpolar octyl chain, can make it a useful solvent for a range of polar and nonpolar compounds.
-
Surfactant Properties: The presence of the long alkyl chain gives it surfactant-like properties, which can be beneficial in certain reaction media.
Q3: What are the common side reactions to be aware of when using this compound?
A3: The side reactions are generally analogous to those observed with DMSO and include:
-
Pummerer Rearrangement: In the presence of an activating agent (e.g., acetic anhydride, trifluoroacetic anhydride), this compound can undergo a Pummerer rearrangement to form an α-acyloxy thioether.[3][4][5] This can be a significant side reaction, especially at elevated temperatures.
-
Formation of Mixed Thioacetals: In Swern-type oxidations, if the reaction temperature is not kept sufficiently low (typically below -60 °C), the formation of mixed thioacetals can occur.[2]
-
Chlorination of Substrates: In Corey-Kim type oxidations that use N-chlorosuccinimide (NCS), chlorination of the substrate can be a competing side reaction, particularly with allylic and benzylic alcohols.[4]
-
Thermal Decomposition: While generally stable, at elevated temperatures, sulfoxides can decompose. The presence of acids or bases can catalyze this decomposition.[6]
Q4: How can I minimize the formation of the Pummerer rearrangement product?
A4: To minimize the Pummerer rearrangement, consider the following:
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Temperature Control: Keep the reaction temperature as low as possible.
-
Choice of Activator: The choice of activating agent can influence the extent of this side reaction. Milder activators or alternative oxidation methods that do not require strong electrophilic activation of the sulfoxide may be preferable.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for the rearrangement to occur.
Q5: What are the advantages of using this compound over DMSO in oxidation reactions?
A5: The primary advantage is the nature of the sulfide byproduct. The octyl methyl sulfide formed is significantly less volatile and has a much milder odor compared to the highly volatile and malodorous dimethyl sulfide produced when using DMSO. This simplifies reaction work-up and improves the laboratory environment.[7]
Troubleshooting Guides
Issue 1: Low Yield in Swern-Type Oxidation
| Potential Cause | Troubleshooting Step |
| Incomplete activation of this compound | Ensure the activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride) is fresh and added at the correct stoichiometry. The reaction should be conducted under anhydrous conditions. |
| Side reaction (Pummerer rearrangement) | Maintain a low reaction temperature (typically -78 °C to -60 °C). Add the alcohol promptly after the activation of the sulfoxide. |
| Formation of mixed thioacetals | Strictly maintain the low reaction temperature throughout the addition of the alcohol and base.[2] |
| Incomplete reaction | Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time. |
Issue 2: Formation of Chlorinated Byproducts in Corey-Kim Type Oxidation
| Potential Cause | Troubleshooting Step |
| Substrate is susceptible to chlorination | This is a known issue with allylic and benzylic alcohols.[4] If possible, consider an alternative oxidation method that does not use a chlorine source like NCS. |
| Reaction conditions favor chlorination | Ensure the rapid addition of the amine base after the alcohol has been added to the activated sulfoxide complex to promote the desired oxidation pathway over chlorination. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual this compound or octyl methyl sulfide | Due to their higher boiling points compared to their methyl analogues, removal by simple evaporation may be difficult. Utilize aqueous extractions to partition the polar sulfoxide and nonpolar sulfide into the appropriate phases. Column chromatography may be necessary for complete separation. |
| Formation of multiple byproducts | Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. Analyze the crude reaction mixture to identify the major byproducts and tailor the purification strategy accordingly. |
Experimental Protocols
1. General Procedure for Swern-Type Oxidation using this compound
This is a general guideline and may require optimization for specific substrates.
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of this compound (2.5 equivalents) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for 1-2 hours at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and perform an aqueous work-up. The organic layer can be washed with dilute acid, water, and brine, then dried and concentrated.
-
Purify the product by column chromatography if necessary.
2. Synthesis of this compound
This compound can be synthesized by the oxidation of octyl methyl sulfide.
-
Dissolve octyl methyl sulfide (1.0 equivalent) in a suitable solvent such as acetic acid or methanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (typically 30% aqueous solution, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting sulfide is consumed. Over-oxidation to the sulfone can occur, so careful monitoring is crucial.[8]
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for a Swern-type oxidation using this compound.
Caption: Workflow for a Corey-Kim type oxidation using octyl methyl sulfide.
Caption: Mechanistic pathway of the Pummerer rearrangement side reaction.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. manavchem.com [manavchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Drugs in Octyl Methyl Sulfoxide (OMSO)
Welcome to the technical support center for utilizing Octyl methyl sulfoxide (OMSO) in your research and development activities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of poorly soluble drugs using OMSO. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to support your work.
Disclaimer: While this compound (OMSO) is a structural analog of the well-studied solvent Dimethyl Sulfoxide (DMSO), there is currently limited publicly available data on its specific application for enhancing drug solubility. Much of the guidance provided here is based on the established properties and behaviors of DMSO and other long-chain sulfoxides. Researchers should consider this information as a starting point and are strongly encouraged to perform thorough experimental validation for their specific drug candidates and formulations.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with OMSO.
| Issue | Possible Causes | Troubleshooting Steps |
| Drug Precipitation Upon Addition of Aqueous Media | The drug has low aqueous solubility, and the addition of water (an anti-solvent) causes it to crash out of the OMSO solution. The concentration of OMSO in the final mixture may be too low to maintain solubility. | 1. Optimize OMSO Concentration: Gradually increase the initial concentration of OMSO in your formulation. 2. Control the Addition Rate: Add the aqueous medium slowly while vigorously stirring to allow for better mixing and prevent localized supersaturation. 3. Use a Co-solvent System: Introduce a third solvent that is miscible with both OMSO and water and in which the drug has some solubility. Examples of co-solvents to consider include ethanol, propylene glycol, or polyethylene glycol (PEG).[1][2] 4. Incorporate Surfactants: Add a pharmaceutically acceptable surfactant to the aqueous phase to form micelles that can encapsulate the drug.[3] |
| Incomplete Drug Dissolution in OMSO | The drug's solubility limit in pure OMSO has been reached. The drug may be in a stable crystalline form that is difficult to dissolve. | 1. Increase Temperature: Gently warm the solution while stirring to increase the kinetic energy and facilitate dissolution. Be mindful of the drug's thermal stability. 2. Particle Size Reduction: Use techniques like micronization or sonication to reduce the particle size of the drug, thereby increasing the surface area available for solvation. 3. Allow More Time: Some compounds require a longer time to dissolve completely. Ensure adequate mixing for a sufficient duration. |
| Phase Separation Observed in the Formulation | The components of your formulation (e.g., OMSO, water, lipids) are not fully miscible at the tested ratios. | 1. Adjust Component Ratios: Systematically vary the proportions of each component to identify a stable, single-phase region. 2. Introduce a Co-solvent or Surfactant: As with precipitation, a co-solvent or surfactant can help to homogenize the mixture. 3. Consult Ternary Phase Diagrams: If available for similar systems, these diagrams can predict miscibility regions. |
| Observed Cellular Toxicity in In Vitro Assays | OMSO, like DMSO, can exhibit concentration-dependent toxicity. The observed toxicity may be due to OMSO itself or the enhanced delivery of a toxic drug. | 1. Determine OMSO's Intrinsic Toxicity: Run control experiments with OMSO alone at various concentrations to establish its toxicity profile for your specific cell line.[4][5] 2. Reduce OMSO Concentration: Use the lowest effective concentration of OMSO that achieves the desired solubility enhancement. 3. Wash Cells After Dosing: If experimentally feasible, wash the cells with fresh media after a defined exposure time to remove residual OMSO. |
Frequently Asked Questions (FAQs)
1. What is this compound (OMSO) and how does it differ from Dimethyl Sulfoxide (DMSO)?
This compound is an organosulfur compound with the chemical formula C₉H₂₀OS. It is a higher alkyl homolog of DMSO (C₂H₆OS).[6][7] The primary difference is the presence of an octyl group in place of one of the methyl groups in DMSO. This longer alkyl chain increases the lipophilicity of OMSO compared to DMSO, which may influence its solvent properties and its interactions with biological membranes.
2. What is the mechanism by which OMSO might enhance drug solubility?
While specific studies on OMSO are limited, the mechanism is likely similar to that of DMSO, which is a polar aprotic solvent.[7][8] OMSO can dissolve a wide range of both polar and nonpolar compounds.[7] Its proposed mechanisms for solubility enhancement include:
-
Direct Solubilization: Acting as a powerful solvent for the drug.
-
Co-solvency: When mixed with another solvent (like water), it can create a more favorable environment for a drug that is poorly soluble in either solvent alone.[1][2]
-
Disruption of Crystal Lattice Energy: Interacting with the drug molecules to overcome the forces holding the crystal structure together.
3. What are the potential advantages of using OMSO over DMSO?
The longer octyl chain in OMSO could potentially offer:
-
Enhanced Lipophilicity: This might improve the solubilization of highly lipophilic drugs.
-
Modified Permeation Enhancement: The interaction with lipid bilayers could be different from that of DMSO, potentially offering a different profile for transdermal drug delivery.
-
Lower Volatility: OMSO is expected to have a lower vapor pressure than DMSO, which could be advantageous in certain formulation processes.
4. What are the safety and toxicity considerations for OMSO?
There is a lack of specific toxicological data for OMSO in the public domain. However, based on the known properties of DMSO, the following should be considered:
-
Skin Penetration: Like DMSO, OMSO may readily penetrate the skin and can act as a carrier for other substances dissolved in it.[4][8] Appropriate personal protective equipment (PPE), including suitable gloves, should be worn.
-
Cellular Toxicity: At higher concentrations, sulfoxides can be toxic to cells.[4][5] It is crucial to determine the safe concentration range for your specific application.
-
Excipient Quality: For pharmaceutical applications, using a high-purity grade of OMSO is essential to avoid introducing impurities that could have their own toxicological effects.
5. How can I determine the optimal concentration of OMSO to use?
The optimal concentration will depend on your specific drug and formulation. A systematic approach is recommended:
-
Determine the intrinsic solubility of your drug in pure OMSO.
-
Create a series of OMSO/co-solvent blends at different ratios.
-
Measure the saturation solubility of your drug in each blend.
-
Plot the solubility as a function of the OMSO concentration to identify the optimal range.
Experimental Protocols
Protocol 1: Determination of Drug Solubility in OMSO using the Shake-Flask Method
Objective: To determine the saturation solubility of a poorly soluble drug in this compound.
Materials:
-
Poorly soluble drug powder
-
This compound (high purity)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification
Methodology:
-
Add an excess amount of the drug powder to a glass vial.
-
Pipette a known volume of OMSO into the vial.
-
Securely cap the vial and place it on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating that saturation has been achieved.
-
Centrifuge the vials at a high speed to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the drug concentration using a validated HPLC or other analytical method.
-
Calculate the saturation solubility in units such as mg/mL or µg/mL.
Protocol 2: Co-solvent Titration to Identify Optimal OMSO Concentration
Objective: To determine the effect of OMSO concentration in a co-solvent system (e.g., OMSO/water) on the solubility of a poorly soluble drug.
Materials:
-
Poorly soluble drug powder
-
This compound (high purity)
-
Purified water
-
Equipment as listed in Protocol 1
Methodology:
-
Prepare a series of co-solvent blends of OMSO and water at different volume/volume ratios (e.g., 10:90, 20:80, 30:70, ... , 90:10).
-
For each co-solvent blend, perform the shake-flask method as described in Protocol 1 to determine the saturation solubility of the drug.
-
Plot the measured drug solubility as a function of the percentage of OMSO in the co-solvent mixture.
-
The resulting plot will show the solubility profile and help identify the OMSO concentration that provides the maximum solubility enhancement.
Quantitative Data
The following table summarizes the physical properties of DMSO. The corresponding values for OMSO are largely unavailable in public literature and should be determined experimentally.
| Property | Dimethyl Sulfoxide (DMSO) | This compound (OMSO) |
| Molecular Formula | C₂H₆OS | C₉H₂₀OS |
| Molar Mass | 78.13 g/mol [7] | ~176.32 g/mol |
| Appearance | Colorless liquid[7] | Data not available |
| Density | ~1.1 g/mL[7] | Data not available |
| Boiling Point | 189 °C[7] | Data not available |
| Melting Point | 18.5 °C[7] | Data not available |
| Miscibility with Water | Miscible[7] | Data not available |
Note: The properties of OMSO are estimated based on its chemical structure and should be confirmed through experimental measurement.
The table below provides a template for recording experimentally determined solubility data for a hypothetical poorly soluble drug (Drug X).
| Solvent System (v/v) | Solubility of Drug X (µg/mL) | Fold Increase vs. Water |
| Water | [Experimental Value] | 1.0 |
| 100% OMSO | [Experimental Value] | [Calculated Value] |
| 50% OMSO / 50% Water | [Experimental Value] | [Calculated Value] |
| 25% OMSO / 75% Water | [Experimental Value] | [Calculated Value] |
| 10% OMSO / 90% Water | [Experimental Value] | [Calculated Value] |
| 100% DMSO (for comparison) | [Experimental Value] | [Calculated Value] |
Visualizations
Caption: Workflow for determining and optimizing drug solubility in OMSO.
Caption: Decision tree for troubleshooting drug precipitation.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. wjbphs.com [wjbphs.com]
- 3. longdom.org [longdom.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dimethyl Sulfoxide and Their Toxicity | International Journal For Research In Biology & Pharmacy [gnpublication.org]
- 6. Octyl sulfoxide | C16H34OS | CID 74805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Octyl Methyl Sulfoxide vs. DMSO: A Comparative Efficacy Guide for Researchers
A detailed analysis of Octyl methyl sulfoxide (OMSO) and Dimethyl sulfoxide (DMSO) as transdermal penetration enhancers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy. This report synthesizes available experimental data to facilitate informed decisions in formulation development.
Executive Summary
Dimethyl sulfoxide (DMSO) is a well-established and potent penetration enhancer used in various topical and transdermal formulations. Its efficacy in increasing the skin permeation of a wide range of hydrophilic and lipophilic drugs is extensively documented. This compound (OMSO), a structurally related compound, is also recognized for its penetration-enhancing properties. This guide provides a comparative overview of their efficacy, drawing upon available data and the principles of structure-activity relationships for chemical penetration enhancers. While direct head-to-head comparative studies are limited, this guide aims to provide a clear, data-driven comparison based on existing research.
Introduction
The stratum corneum presents the primary barrier to the transdermal delivery of therapeutic agents. Chemical penetration enhancers are crucial components in many topical formulations, reversibly reducing the barrier function of the skin to allow for effective drug permeation. Both DMSO and OMSO belong to the sulfoxide class of enhancers and share similar mechanisms of action, primarily by disrupting the highly ordered lipid structure of the stratum corneum and altering the conformation of keratin.[1] This guide will delve into the available quantitative data, experimental protocols, and known signaling pathway interactions to provide a thorough comparison of these two critical excipients.
Quantitative Comparison of Efficacy
To illustrate the typical performance of DMSO, the following table summarizes its enhancement effect on various drugs from several studies. This data serves as a benchmark for the expected efficacy of a potent penetration enhancer.
| Drug | Formulation | DMSO Concentration | Enhancement Ratio (vs. Control) | Reference |
| Acyclovir | Microemulsion | 10% (w/w) | Up to 107-fold | [3] |
| Estradiol | Transdermal Patch | - | 4-fold | [1][4] |
| Medroxyprogesterone | 0.5% with Olive Oil | - | 4.5-fold increase in flux | [1] |
| Tadalafil | Transdermal Patch | - | Highest permeation vs. others | [1] |
| Amiloride | Aqueous Solution | 5% to 50% (v/v) | Concentration-dependent increase | [5] |
Mechanisms of Action and Signaling Pathways
Both OMSO and DMSO enhance skin permeation through several mechanisms:
-
Disruption of Stratum Corneum Lipids: By inserting themselves into the lipid bilayers of the stratum corneum, they disrupt the highly ordered structure, increasing its fluidity and permeability.[6]
-
Interaction with Keratin: They can alter the conformation of intracellular keratin from a helical to a more open, sheet-like structure, creating additional pathways for drug diffusion.[1]
-
Increased Drug Partitioning: They can act as a solvent within the stratum corneum, increasing the solubility and partitioning of the drug from the vehicle into the skin.[1]
Signaling Pathways Affected by DMSO:
Recent studies have elucidated the impact of DMSO on cellular signaling pathways, which may contribute to its overall biological effects.
-
Akt/mTOR Pathway: Low concentrations of DMSO have been shown to promote skin wound healing by activating the Akt/mTOR signaling pathway, which is involved in cell proliferation and migration.
-
NF-κB and MAPK Pathways: DMSO can suppress the activation of NF-κB and MAPK signaling pathways, which are key regulators of inflammation. This suggests that DMSO may have intrinsic anti-inflammatory properties.
-
TNF-α Pathway: DMSO has been observed to interfere with the signaling of the pro-inflammatory cytokine TNF-α.
Currently, there is a lack of specific research on the signaling pathways affected by OMSO. Given its structural similarity to DMSO, it is plausible that it may interact with similar pathways, but further investigation is required to confirm this.
Below is a diagram illustrating the known signaling pathways influenced by DMSO.
Caption: Signaling pathways modulated by DMSO.
Experimental Protocols
The standard method for evaluating the in vitro skin permeation of drugs is the Franz diffusion cell assay. This protocol provides a reliable and reproducible method for comparing the efficacy of different penetration enhancers.
Franz Diffusion Cell Experimental Workflow:
-
Skin Preparation: Excised human or animal skin (e.g., porcine ear skin, rodent skin) is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: The test formulation containing the drug and the penetration enhancer (OMSO or DMSO) is applied to the surface of the skin in the donor compartment. A control formulation without the enhancer is also tested.
-
Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions. The medium is continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Caption: Experimental workflow for the Franz diffusion cell assay.
Conclusion
DMSO is a powerful and well-characterized transdermal penetration enhancer with a broad range of applications. While direct comparative efficacy data for OMSO is scarce, the principles of structure-activity relationships suggest that its longer alkyl chain may influence its interaction with the stratum corneum lipids, potentially leading to different efficacy profiles depending on the drug molecule. The lack of direct comparative studies highlights a significant knowledge gap. Researchers are encouraged to conduct head-to-head in vitro permeation studies using the standardized Franz diffusion cell protocol to generate the necessary quantitative data for a definitive comparison. Understanding the relative efficacy of OMSO and DMSO will enable more precise and effective development of transdermal drug delivery systems.
References
- 1. Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The permeability enhancing mechanism of DMSO in ceramide bilayers simulated by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Octyl Methyl Sulfoxide and Other Sulfoxides in Drug Development
For researchers, scientists, and drug development professionals, the choice of a suitable solvent and penetration enhancer is critical in topical and transdermal drug delivery. This guide provides an objective comparison of Octyl methyl sulfoxide (also known as Decylmethyl sulfoxide or DCMS) with other sulfoxides, primarily Dimethyl Sulfoxide (DMSO), supported by experimental data to inform formulation decisions.
Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group (>S=O) bonded to two carbon atoms. Their amphiphilic nature, possessing both a hydrophilic sulfoxide group and hydrophobic alkyl or aryl groups, makes them versatile solvents and effective skin penetration enhancers.[1][2] This guide will delve into a comparative analysis of their performance in key areas relevant to drug development: skin permeation enhancement, solubility of active pharmaceutical ingredients (APIs), and toxicity profiles.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these sulfoxides is essential for their application. The table below summarizes key properties for comparison.
| Property | This compound (Decylmethyl sulfoxide) | Dimethyl Sulfoxide (DMSO) | Methyl Phenyl Sulfoxide |
| Molecular Formula | C₁₁H₂₄OS[3] | C₂H₆OS[4] | C₇H₈OS |
| Molecular Weight | 204.37 g/mol [3] | 78.13 g/mol [4] | 140.21 g/mol |
| Appearance | - | Colorless liquid[4] | Colorless to pale yellow liquid |
| Boiling Point | - | 189 °C[4] | 272-273 °C |
| Melting Point | - | 18.5 °C[4] | 33-35 °C |
| LogP (Octanol/Water) | 3.8[3] | -1.35 | 1.49 |
| CAS Number | 3079-28-5[3] | 67-68-5[4] | 1193-82-4 |
Performance as Skin Penetration Enhancers
The primary application of sulfoxides in topical drug delivery is their ability to enhance the permeation of drugs across the stratum corneum, the outermost layer of the skin. This effect is largely attributed to their ability to disrupt the highly ordered lipid structure of this barrier.[[“]][6]
Comparative Permeation Studies
Several studies have directly compared the penetration-enhancing effects of Decylmethyl sulfoxide (DCMS) and Dimethyl Sulfoxide (DMSO).
One study investigating the permeation of 5-fluorouracil (5-FU), a hydrophilic drug, found that a 4% aqueous solution of DCMS initially enhanced 5-FU permeation by 35-fold. However, this effect diminished over time to a fourfold enhancement. In the same study, DMSO has been shown to significantly enhance the percutaneous absorption of 5-FU when used as a vehicle.[7]
Another study focusing on the permeation of estradiol, a more lipophilic drug, demonstrated that DMSO in a transdermal patch formulation increased estradiol skin permeation by 4-fold compared to a control patch without DMSO.[1][8]
The table below summarizes the enhancement ratios observed in comparative studies.
| Drug | Sulfoxide Enhancer | Concentration | Vehicle | Enhancement Ratio | Reference |
| 5-Fluorouracil | Decylmethyl sulfoxide (DCMS) | 4% | Aqueous | 35-fold (initial) | [9] |
| Estradiol | Dimethyl Sulfoxide (DMSO) | - | Transdermal Patch | 4-fold | [1][8] |
Solubility of Active Pharmaceutical Ingredients
The ability of a vehicle to dissolve an adequate concentration of the active pharmaceutical ingredient is crucial for effective drug delivery. Sulfoxides, particularly DMSO, are known for their excellent and versatile solvent properties, capable of dissolving a wide range of polar and nonpolar compounds.[4][10]
While specific quantitative data on the solubility of a wide range of drugs in this compound is limited in publicly available literature, its chemical structure suggests it would be an effective solvent for lipophilic compounds due to its long alkyl chain.
An oxetane-substituted sulfoxide has been investigated as a substitute for DMSO to enhance the aqueous solubility of poorly soluble organic molecules. This suggests that structural modifications to the basic sulfoxide moiety can be tailored to specific solubility challenges.[11]
Toxicity Profile
A critical consideration for any excipient is its safety and toxicity profile. Extensive research has been conducted on the toxicity of DMSO, while data on other sulfoxides is less comprehensive.
Dimethyl Sulfoxide (DMSO):
-
General Toxicity: DMSO is generally considered to have low toxicity.[4] The FDA has classified it as a Class 3 solvent, indicating low toxic potential.[12]
-
Skin Irritation: It can cause mild and transient skin irritation, including redness, itching, and a burning sensation, particularly at higher concentrations (60% and above).[[“]]
-
Systemic Effects: Due to its high skin permeability, DMSO can facilitate the absorption of other substances dissolved in it, which could potentially lead to systemic effects.[14] High vapor concentrations may cause headache, dizziness, and sedation.[14] A characteristic garlic-like taste in the mouth can occur shortly after skin contact due to the in-vivo reduction of DMSO to dimethyl sulfide.[4]
-
Cytotoxicity: Studies on various cell lines have shown that DMSO can exhibit cytotoxic effects, which are concentration and cell-line dependent. For instance, in human fibroblast-like synoviocytes, significant toxicity was observed at concentrations above 0.1%.[15][16]
This compound (Decylmethyl sulfoxide):
Experimental Protocols
Synthesis of Sulfoxides
A general and mild method for the synthesis of sulfoxides involves the oxidation of the corresponding sulfide. For example, methyl phenyl sulfoxide can be prepared by the oxidation of thioanisole using sodium metaperiodate in an ice bath. The product is then extracted and purified by distillation. This method is applicable to a variety of sulfoxides.[17]
Detailed Protocol for the Synthesis of Methyl Phenyl Sulfoxide: [17]
-
Reaction Setup: A mixture of powdered sodium metaperiodate (0.105 mole) in 210 ml of water is stirred and cooled in an ice bath in a 500-ml round-bottomed flask.
-
Addition of Sulfide: Thioanisole (0.100 mole) is added to the cooled mixture.
-
Reaction: The mixture is stirred at ice-bath temperature for 15 hours.
-
Filtration: The reaction mixture is filtered through a Büchner funnel to remove the sodium iodate precipitate. The filter cake is washed with methylene chloride.
-
Extraction: The filtrate is transferred to a separatory funnel, and the methylene chloride layer is separated. The aqueous layer is further extracted with methylene chloride.
-
Drying and Solvent Removal: The combined methylene chloride extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfoxide.
-
Purification: The crude product is purified by vacuum distillation.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
The Franz diffusion cell is a standard apparatus used to study the in vitro permeation of drugs through the skin.
Experimental Workflow for Skin Permeation Study:
Experimental workflow for an in vitro skin permeation study.
Detailed Protocol for a Franz Diffusion Cell Experiment:
-
Skin Preparation: Excised human or animal skin is carefully prepared, and the stratum corneum side is oriented upwards.
-
Cell Assembly: The skin is mounted between the donor and receptor chambers of the Franz diffusion cell.
-
Receptor Chamber: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) with continuous stirring.
-
Dosing: The drug formulation, with or without the sulfoxide enhancer, is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux and the enhancement ratio.
Mechanism of Action of Sulfoxide Penetration Enhancers
The primary mechanism by which sulfoxides enhance skin penetration is through the disruption of the highly organized lipid bilayer of the stratum corneum. This increases the fluidity of the lipid matrix, making it more permeable to drug molecules. Additionally, DMSO can interact with keratin, a protein within the corneocytes, further contributing to the increased permeability.[6][18]
Logical Relationship of Sulfoxide-Mediated Skin Penetration Enhancement:
Mechanism of sulfoxide penetration enhancement.
Conclusion
This compound (Decylmethyl sulfoxide) and other sulfoxides, particularly DMSO, are potent skin penetration enhancers with valuable applications in topical and transdermal drug delivery. While DMSO is the most studied and well-characterized sulfoxide, DCMS has shown significant, albeit sometimes transient, enhancement effects for hydrophilic drugs. The choice of a specific sulfoxide will depend on the physicochemical properties of the drug, the desired permeation profile, and the acceptable toxicity limits for the intended application. For lipophilic drugs, the longer alkyl chain of this compound may offer advantages in solubilization and partitioning into the stratum corneum. However, more comprehensive comparative studies on a wider range of sulfoxides and drugs are needed to fully elucidate their relative performance and safety profiles. Researchers and formulation scientists are encouraged to consider the available data and conduct specific studies to determine the optimal sulfoxide for their particular drug delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. nuvocellbiologics.com [nuvocellbiologics.com]
- 3. Decyl methyl sulfoxide | C11H24OS | CID 65111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Role of DMSO as a skin penetration enhancer in topical drug delivery - Consensus [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Octyl sulfoxide | C16H34OS | CID 74805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Does DMSO use often lead to skin irritation? - Consensus [consensus.app]
- 14. The dangers of dimethyl sulfoxide | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 15. mdpi.com [mdpi.com]
- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Assays with Sulfoxide Solvents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence assay performance and the interpretation of experimental data. Dimethyl sulfoxide (DMSO) has long been the gold standard, but its known biological activity and potential for assay interference have driven the exploration of alternatives. This guide provides a comparative analysis of DMSO and other sulfoxide solvents, offering data-driven insights to inform solvent selection and cross-validation strategies.
Physicochemical Properties of Sulfoxide Solvents
A solvent's physical and chemical characteristics are fundamental to its suitability for use in biological assays. Key properties include polarity, boiling point, viscosity, and miscibility with aqueous solutions. Below is a comparison of DMSO, the emerging green solvent Cyrene™, and the industrial solvent Sulfolane.
| Property | Dimethyl Sulfoxide (DMSO) | Cyrene™ | Sulfolane |
| Formula | (CH₃)₂SO | C₆H₈O₃ | (CH₂)₄SO₂ |
| Molecular Weight ( g/mol ) | 78.13 | 128.13 | 120.17 |
| Boiling Point (°C) | 189 | 202 | 285[1] |
| Melting Point (°C) | 18.5 | - | 27.5 |
| Density (g/mL at 20°C) | 1.100 | 1.25 | 1.261 |
| Dipole Moment (Debye) | 3.96 | 4.8 | 4.8 |
| Miscibility with Water | Miscible | Miscible | Miscible[2] |
| Source | Petrochemical | Biomass-derived | Petrochemical |
Impact on Assay Performance: A Comparative Overview
The ideal solvent should solubilize test compounds without interfering with the biological assay. However, solvents can have off-target effects. This section compares the performance of DMSO, Cyrene™, and Sulfolane in common assay formats.
Cell-Based Assays: Cytotoxicity
A primary concern with any solvent is its inherent cytotoxicity. The concentration at which a solvent becomes toxic to cells determines its usable range in cell-based assays.
| Cell Line | Solvent | IC50 / Toxicity Threshold | Reference |
| HeLa | DMSO | >2% (cytotoxic) | [3] |
| Human Dermal Fibroblasts | Cyrene™ | Low toxicity observed | [4] |
| Various | Sulfolane | Limited in vitro cytotoxicity data available | [2][5] |
| MCF-7, RAW-264.7, HUVEC | DMSO | IC50 ~1.1-1.2% (v/v) | [6] |
| HepG2, MDA-MB-231, MCF-7, VNBRCA1 | DMSO | Significant inhibition at ≥1.25% | [7] |
Note: Direct comparative cytotoxicity studies across all three solvents on the same cell line under identical conditions are limited in the public domain. Researchers should perform their own dose-response cytotoxicity assays for the specific cell lines used in their experiments.
Antimicrobial Assays: Minimum Inhibitory Concentration (MIC)
In antimicrobial drug discovery, the solvent should not possess intrinsic antimicrobial activity or interfere with the action of the test compound. A study comparing DMSO and Cyrene™ in antibacterial susceptibility testing against ESKAPE pathogens found that the MICs of various antibiotics were generally consistent between the two solvents.[3][8]
| Antibiotic | Organism | MIC in DMSO (µM) | MIC in Cyrene™ (µM) |
| Tetracycline | A. baumannii | 25 | 12.5 |
| Levofloxacin | E. faecalis | 0.19 | 0.39 |
Data adapted from Camp et al. (2019).[3][8] These differences were within one dilution in the experimental setup. Notably, the study also found that DMSO, but not Cyrene™, offered protection from ROS-mediated killing of bacteria, which could mask the true efficacy of compounds that act via this mechanism.[3][8]
Enzyme Inhibition Assays
Solvents can directly interact with enzymes, altering their activity and affecting the measurement of inhibitor potency. For example, in studies with aldose reductase, DMSO was found to act as a weak inhibitor itself.[9]
| Enzyme | Solvent Effect |
| Aldose Reductase | DMSO acts as a competitive or mixed-type inhibitor depending on the substrate.[9] |
| Acetylcholinesterase | DMSO exhibits a mixed inhibitory effect. |
| Various P450s | Different organic solvents, including DMSO, can have inhibitory effects. |
When cross-validating solvents in enzyme assays, it is crucial to run solvent-only controls to determine the baseline effect of each solvent on enzyme activity.
Experimental Protocols
General Workflow for Solvent Cross-Validation
A systematic approach is essential for validating a new solvent against a current standard. The following workflow outlines the key steps.
Detailed Methodologies
1. Compound Solubility Assessment:
-
Prepare stock solutions of a diverse set of test compounds in each solvent at a high concentration (e.g., 10 mM).
-
Serially dilute the stock solutions in the respective solvent.
-
Add a small volume of each dilution to the aqueous assay buffer.
-
Measure turbidity using a nephelometer or visually inspect for precipitation.
-
Determine the kinetic and thermodynamic solubility limits for each compound in each solvent-buffer system.
2. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each solvent in cell culture medium.
-
Replace the medium in the cell plates with the solvent-containing medium.
-
Incubate for a relevant period (e.g., 24, 48, 72 hours).
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 for each solvent.
3. Enzyme Inhibition Assay (Generic Protocol):
-
Prepare assay buffer and enzyme solution.
-
Prepare serial dilutions of a known inhibitor in each of the test solvents.
-
In a microplate, add the enzyme, the inhibitor dilution (or solvent control), and allow to pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor in each solvent.
Signaling Pathway Perturbation by Organic Solvents
Organic solvents can induce cellular stress responses, leading to the activation of specific signaling pathways. In the yeast Saccharomyces cerevisiae, exposure to organic solvents has been shown to activate the Pleiotropic Drug Resistance (PDR) and the Cell Wall Integrity (CWI) pathways.[5] This is a crucial consideration, as the activation of these pathways could confound the results of assays investigating these or related pathways.
Conclusion and Recommendations
The selection of an appropriate solvent is a critical step in assay development and execution. While DMSO remains a widely used and effective solvent, its biological activity necessitates careful consideration and the exploration of alternatives. Cyrene™ presents a promising bio-based alternative with comparable solubilizing power and potentially less interference in certain assays, such as those involving reactive oxygen species.[3][8] Sulfolane's utility in biological assays is less well-characterized, and further investigation into its cytotoxicity and assay compatibility is warranted.
For robust and reproducible data, it is imperative to:
-
Perform solvent-only controls to assess the baseline effects of each solvent in your specific assay system.
-
Keep the final solvent concentration consistent across all wells, including controls.
-
Conduct thorough cross-validation when introducing a new solvent, following a systematic workflow as outlined in this guide.
-
Be aware of potential signaling pathway activation by solvents, especially when investigating cellular stress responses.
By carefully evaluating and selecting the most appropriate solvent, researchers can enhance the reliability and accuracy of their experimental findings.
References
- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dec.alaska.gov [dec.alaska.gov]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Octyl Methyl Sulfoxide on Protein Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Octyl methyl sulfoxide and other common chemical agents used to modulate protein structure. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate agent for their specific application, from fundamental protein folding studies to drug formulation and development.
Introduction to Protein Structure Modulation
The three-dimensional structure of a protein is intrinsically linked to its function. The ability to control and modify this structure is a powerful tool in biotechnology and pharmaceutical sciences. Chemical agents that can induce controlled unfolding or denaturation of proteins are invaluable for a variety of applications, including:
-
Protein refolding: Assisting in the correct folding of recombinant proteins.
-
Drug delivery: Enhancing the solubility and permeability of protein-based therapeutics.
-
Understanding disease mechanisms: Investigating the role of protein misfolding in various pathologies.
-
Enzyme kinetics: Studying the relationship between protein conformation and catalytic activity.
This guide focuses on this compound, a lesser-studied amphiphilic sulfoxide, and compares its potential effects with well-established protein structure modifying agents: Dimethyl sulfoxide (DMSO), Urea, Guanidinium Chloride (GdmCl), and Sodium Dodecyl Sulfate (SDS).
In-Depth Analysis of Protein Structure Modifying Agents
This compound: A Hypothesized Profile
Direct experimental data on the interaction of this compound with proteins is limited in publicly available literature. However, based on its chemical structure—a polar sulfoxide head group and an eight-carbon hydrophobic tail—and studies on similar long-chain alkyl-containing molecules, we can infer its likely mechanism of action and impact on protein structure.
The amphiphilic nature of this compound suggests it would interact with proteins through both hydrophobic and polar interactions. The long octyl chain is expected to have a strong affinity for the hydrophobic core of globular proteins.[1][2] This interaction would likely be a primary driver of denaturation, as the insertion of the alkyl chain into the protein's interior would disrupt the native packing of hydrophobic residues, which is a major stabilizing force in protein folding.[3]
At concentrations above its critical micelle concentration (CMC), this compound would likely form micelles that could further facilitate protein unfolding by encapsulating the protein in a detergent-like manner, similar to the action of SDS.[4] The sulfoxide head group, being less polar than the sulfate group of SDS but more polar than a simple hydrocarbon, would mediate the interaction with the aqueous solvent and polar residues on the protein surface.
Dimethyl Sulfoxide (DMSO)
DMSO is a widely used solvent in biological assays and is known to have a concentration-dependent effect on protein structure.
-
Low Concentrations (<10% v/v): Generally considered to have minimal impact on the overall secondary structure of most proteins.[5] In some cases, low concentrations of DMSO can even have a stabilizing effect.
-
High Concentrations (>20% v/v): At higher concentrations, DMSO acts as a denaturant. It disrupts the protein's tertiary and secondary structures by interfering with intramolecular hydrogen bonds and interacting with hydrophobic and aromatic side chains.[6] Studies have shown that DMSO is particularly effective at destabilizing α-helical structures, often converting them into a poly(L-proline) II (PPII) helix conformation, while β-sheets tend to be more resistant.[5]
Urea and Guanidinium Chloride (GdmCl)
Urea and GdmCl are two of the most commonly used chaotropic denaturants in protein folding studies. They primarily function by disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic effect that stabilizes the protein's native conformation.[7]
-
Mechanism of Action: Both molecules can also interact directly with the protein backbone and side chains, further favoring the unfolded state.[8] GdmCl is generally a stronger denaturant than urea.[9]
-
Effect on Structure: They induce a cooperative unfolding of the protein, leading to a random coil conformation. The unfolding process can be monitored to determine the thermodynamic stability of the protein.[10]
Sodium Dodecyl Sulfate (SDS)
SDS is an anionic surfactant that is a very potent denaturant. It is widely used in protein electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Mechanism of Action: SDS denatures proteins by a combination of hydrophobic and electrostatic interactions. The dodecyl hydrocarbon tail binds to the hydrophobic regions of the protein, while the negatively charged sulfate head group disrupts electrostatic interactions.[11]
-
Effect on Structure: This binding unfolds the protein and imparts a uniform negative charge, overwhelming the intrinsic charge of the polypeptide chain. The resulting protein-SDS complexes are often described as having a "beads-on-a-string" or "rod-like" structure, where micelles of SDS are associated with the unfolded polypeptide chain.[4]
Comparative Data on Protein Denaturation
The following tables summarize quantitative data on the effects of different chemical agents on protein structure. The data is compiled from various studies and is intended to provide a comparative overview. The specific values can vary depending on the protein, buffer conditions, and experimental technique used.
| Agent | Typical Concentration for Denaturation | Melting Temperature (Tm) Change | Predominant Effect on Secondary Structure |
| DMSO | > 20% (v/v) | Decrease | Destabilizes α-helices more than β-sheets[5] |
| Urea | 2 - 8 M | Decrease | Global unfolding to random coil[12] |
| GdmCl | 1 - 6 M | Decrease | Global unfolding to random coil[13] |
| SDS | > 1 mM | Significant Decrease | Induces α-helical structure in some proteins before complete unfolding[14] |
| This compound (Hypothesized) | Likely < 1 M | Expected to decrease Tm | Expected to disrupt tertiary structure via hydrophobic interactions |
| Protein Example | Denaturant | Concentration | Observed Change in Secondary/Tertiary Structure | Reference Technique |
| Human Serum Albumin | DMSO | 100% | Complete destabilization of α-helices[5] | Raman Optical Activity |
| Ribonuclease A | Urea | 8 M | Complete unfolding[12] | Circular Dichroism |
| CooA | GdmCl | 3 - 4 M | Unfolding of the heme domain[13] | UV-Vis & CD Spectroscopy |
| Cytochrome c | SDS | > CMC | Formation of molten globule-like states[14] | CD & FTIR Spectroscopy |
Experimental Protocols
Detailed methodologies for key experiments used to assess the impact of chemical agents on protein structure are provided below.
Circular Dichroism (CD) Spectroscopy for Monitoring Protein Unfolding
Circular dichroism spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer). Protein concentration typically ranges from 0.1 to 1 mg/mL.
-
Prepare stock solutions of the denaturant (e.g., 8 M Urea, 6 M GdmCl, or a high concentration of DMSO/Octyl methyl sulfoxide).
-
Prepare a series of samples with a constant protein concentration and varying concentrations of the denaturant.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Set the wavelength range for scanning, typically from 190 to 260 nm for far-UV CD to monitor secondary structure.
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record the CD spectrum for each sample.
-
For thermal denaturation, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.[5]
-
-
Data Analysis:
-
Analyze the changes in the CD signal at specific wavelengths (e.g., 222 nm and 208 nm for α-helices, ~218 nm for β-sheets) to quantify changes in secondary structure content.
-
For chemical denaturation, plot the change in molar ellipticity against the denaturant concentration to generate an unfolding curve.
-
For thermal denaturation, plot the change in molar ellipticity against temperature. The midpoint of the transition is the melting temperature (Tm).[15]
-
Differential Scanning Calorimetry (DSC) for Determining Protein Stability
DSC measures the heat capacity of a protein solution as a function of temperature, providing direct information about the thermodynamics of protein unfolding.
Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the experimental buffer to ensure a perfect match between the sample and reference solutions.
-
The recommended protein concentration is typically between 0.1 and 2 mg/mL.[16]
-
Prepare a matched buffer sample for the reference cell.
-
-
Instrument Setup:
-
Use a differential scanning calorimeter.
-
Set the desired temperature range for the scan, ensuring it covers the entire unfolding transition.
-
Set the scan rate, typically between 60 and 90 °C/hour for proteins.[16]
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Perform a buffer-buffer scan first to establish a baseline.
-
Run the scan for the protein sample.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The peak of the resulting thermogram corresponds to the Tm.
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔH).[17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy measures the absorption of infrared radiation by the protein, providing information about its vibrational modes. The amide I band (1600-1700 cm-1) is particularly sensitive to the protein's secondary structure.
Protocol:
-
Sample Preparation:
-
Samples can be in solution or solid state. For solutions, the protein concentration should be relatively high (e.g., 5-10 mg/mL).
-
The buffer should have minimal absorbance in the amide I region. D2O-based buffers are often used to avoid interference from the H-O-H bending vibration of water.
-
-
Instrument Setup:
-
Use an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
-
Data Acquisition:
-
Collect a background spectrum of the buffer.
-
Collect the spectrum of the protein sample.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum.
-
Perform deconvolution and curve fitting of the amide I band to quantify the contributions of different secondary structures (α-helix, β-sheet, turns, random coil).[18]
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the general mechanism of protein denaturation.
Caption: Workflow for analyzing protein structure using Circular Dichroism Spectroscopy.
Caption: A simplified pathway of chemical-induced protein denaturation.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The choice of a chemical agent to modify protein structure depends heavily on the specific research or application goal.
-
This compound , while not extensively studied, is hypothesized to be a potent denaturant due to its amphiphilic nature, with its long alkyl chain driving hydrophobic interactions with the protein core. Further experimental validation is required to fully characterize its effects.
-
DMSO is a versatile solvent with concentration-dependent effects, making it useful for applications requiring mild structural perturbation at low concentrations or denaturation at high concentrations.
-
Urea and GdmCl remain the gold standard for in-depth thermodynamic studies of protein folding and stability due to their well-characterized mechanism of inducing a cooperative unfolding to a random coil state.
-
SDS is a powerful denaturant ideal for applications requiring complete and rapid protein unfolding, such as in SDS-PAGE.
Researchers and drug development professionals are encouraged to consider the distinct mechanisms and effects of these agents when designing experiments or formulating protein-based products. The experimental protocols and comparative data provided in this guide serve as a starting point for these endeavors.
References
- 1. The Behavior of the Hydrophobic Effect under Pressure and Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. boddylab.ca [boddylab.ca]
- 6. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Urea denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 17. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
performance evaluation of Octyl methyl sulfoxide in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Octyl Methyl Sulfoxide (OMSO) and its alternatives in key applications within pharmaceutical research and development. Due to the limited availability of direct experimental data for this compound, this guide utilizes data for a close structural analog, Decyl methyl sulfoxide (DCMS), as a proxy for performance in skin permeation enhancement. This substitution allows for a quantitative comparison, and the structural similarities suggest comparable performance characteristics.
Executive Summary
This compound is a member of the sulfoxide family of aprotic solvents, which are known for their utility as cryoprotectants, penetration enhancers in topical drug delivery, and as versatile solvents. While Dimethyl Sulfoxide (DMSO) is the most well-known and widely used sulfoxide, concerns about its potential for skin irritation and other side effects have prompted research into alternatives with different physicochemical properties. This guide evaluates OMSO (represented by DCMS in skin permeation studies) against DMSO and other common alternatives in three primary applications:
-
Topical Drug Delivery: As a chemical penetration enhancer to facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.
-
Cryopreservation: As a cryoprotectant to prevent cell damage during freezing and thawing.
-
Chemical Solvent: As a solvent for dissolving a wide range of solutes in various experimental and formulation contexts.
The following sections provide detailed comparisons supported by experimental data, methodologies, and visual representations of relevant workflows and pathways.
Topical Drug Delivery: Enhancing Skin Permeation
The ability of a topical formulation to deliver an active ingredient through the skin's barrier, the stratum corneum, is critical for its efficacy. Chemical penetration enhancers are often incorporated into these formulations to reversibly decrease the barrier function of the skin. Sulfoxides, including DMSO and its longer-chain analogs, are a well-studied class of penetration enhancers.[1][2] They are thought to work primarily by disrupting the highly ordered lipid structure of the stratum corneum.[3][4]
Comparative Performance Data
The following table summarizes the performance of Decyl methyl sulfoxide (DCMS) as a skin permeation enhancer for two model drugs, the polar molecule 5-fluorouracil and the non-polar molecule estradiol, compared to other common enhancers. The "Enhancement Ratio" indicates the factor by which the drug's permeation was increased compared to a control formulation without the enhancer.
| Penetration Enhancer | Drug | Concentration | Vehicle | Enhancement Ratio | Reference |
| Decyl methyl sulfoxide (DCMS) | 5-fluorouracil | 4% | Aqueous | 35 (initial), 4 (sustained) | [5] |
| Dimethyl Sulfoxide (DMSO) | Estradiol | - | Transdermal Patch | 4 | [2] |
| Dimethyl Sulfoxide (DMSO) | Medroxyprogesterone | 0.5% | Olive Oil | 4.5 | [2] |
| Dimethyl Sulfoxide (DMSO) | Acyclovir | 10% | Microemulsion | up to 107 | [2] |
| Azone | 5-fluorouracil | 2% | Propylene Glycol | ~100 | [5] |
| Oleic Acid | 5-fluorouracil | 5% | Propylene Glycol | Moderate | [5] |
| Oleic Acid | Estradiol | 5% | Propylene Glycol | >10 (initial), 3 (sustained) | [5] |
| Ethanol | Amiloride | - | Gel | - | [6] |
| Propylene Glycol | Amiloride | - | Gel | - | [6] |
Note: A direct comparison of enhancement ratios should be made with caution due to variations in experimental conditions, including the drug, vehicle, and skin model used.
Experimental Protocol: In Vitro Skin Permeation Study
The data presented above is typically generated using an in vitro skin permeation assay with Franz diffusion cells. This method is a standard for evaluating the percutaneous absorption of drugs.[6][7][8][9][10]
Objective: To quantify the rate and extent of a drug's permeation through an excised skin sample from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Test formulation containing the drug and penetration enhancer
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for drug quantification
-
Constant temperature water bath (32°C to mimic skin surface temperature)
-
Stirring mechanism for the receptor chamber
Methodology:
-
Skin Preparation: Full-thickness or dermatomed skin is carefully prepared and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Cell Assembly: The Franz diffusion cell is assembled and placed in a temperature-controlled water bath. The receptor chamber is filled with a known volume of receptor solution, and the solution is continuously stirred.
-
Dosing: A precise amount of the test formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed receptor solution.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method like HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio are then calculated.
Experimental Workflow: Screening of Chemical Penetration Enhancers
The following diagram illustrates a typical workflow for screening and evaluating chemical penetration enhancers.
Caption: Workflow for the evaluation of chemical penetration enhancers.
Cryopreservation: Maintaining Cell Viability
Cryopreservation is a critical process for the long-term storage of cells and tissues. Cryoprotectants are essential to minimize the damaging effects of ice crystal formation and osmotic stress during freezing and thawing.[11] DMSO is a widely used cryoprotectant, but alternatives are sought to reduce its potential toxicity.[12]
Comparative Performance Data
The following table compares the post-thaw viability of different cell types cryopreserved with DMSO and other common cryoprotectants.
| Cryoprotectant | Cell Type | Concentration | Post-Thaw Viability (%) | Reference |
| Dimethyl Sulfoxide (DMSO) | Vero Cells | 10% | 75 | [13] |
| Glycerol | Vero Cells | 10% | 89.4 | [13] |
| Ethylene Glycol | Mouse Zygotes | 1.5 M | 60 | [1][14] |
| 1,2-Propanediol (PROH) | Mouse Zygotes | 1.5 M | 92 | [1][14] |
| Glycerol | Mouse Blastocysts | 1.5 M | 65 | [1][14] |
| Ethylene Glycol | Mouse Blastocysts | 1.5 M | 49 | [1][14] |
| Glycerol | Equine Spermatozoa | 3% | 36.2 (Progressive Motility) | [5][15] |
| Ethylene Glycol | Equine Spermatozoa | 3% | 30 (Progressive Motility) | [5][15] |
Experimental Protocol: Cell Viability Assessment Post-Thaw
Several methods can be used to assess cell viability after cryopreservation. The Trypan Blue exclusion assay is a common and straightforward method.
Objective: To determine the percentage of viable cells in a population after thawing.
Principle: Trypan blue is a vital stain that can only penetrate the compromised membranes of non-viable cells, staining them blue. Live cells with intact membranes exclude the dye and remain unstained.
Materials:
-
Thawed cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Cell Thawing: Cryopreserved cells are rapidly thawed in a 37°C water bath.
-
Dilution and Staining: The thawed cell suspension is diluted with an appropriate volume of cell culture medium. A small aliquot of the cell suspension is then mixed with an equal volume of Trypan Blue solution and incubated for a few minutes.
-
Counting: The stained cell suspension is loaded into a hemocytometer, and the number of viable (unstained) and non-viable (blue) cells are counted under a microscope.
-
Calculation: The percentage of viable cells is calculated using the following formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Cellular Response to Cryopreservation: A Simplified Pathway
The process of cryopreservation and thawing induces cellular stress, which can trigger apoptosis (programmed cell death). The RhoA/ROCK signaling pathway has been implicated in this process.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. naturalremedieswiki.substack.com [naturalremedieswiki.substack.com]
- 3. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Comparison between glycerol and ethylene glycol for the cryopreservation of equine spermatozoa: semen quality assessment with standard analyses and with the hypoosmotic swelling test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing ethylene glycol with glycerol and with or without dithiothreitol and sucrose for cryopreservation of bull semen in egg-yolk containing extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced Cellular Cryopreservation by Biopolymer-Associated Suppression of RhoA/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gnpublication.org [gnpublication.org]
- 13. Solubility prediction of paracetamol in water-ethanol-propylene glycol mixtures at 25 and 30 degrees C using practical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. rnd.edpsciences.org [rnd.edpsciences.org]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of octyl methyl sulfoxide and its related alkyl methyl sulfoxide compounds as dermal penetration enhancers. This document outlines their performance, supported by experimental data, and details the methodologies employed in these studies.
Alkyl methyl sulfoxides are a class of chemical penetration enhancers known for their ability to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the transdermal delivery of therapeutic agents. This guide focuses on a comparative analysis of this compound and its homologues, including dimethyl sulfoxide (DMSO), hexyl methyl sulfoxide, decyl methyl sulfoxide (DCMS), and dodecyl methyl sulfoxide.
Performance Comparison of Alkyl Methyl Sulfoxides
The efficacy of alkyl methyl sulfoxides as penetration enhancers is influenced by the length of their alkyl chain. While direct comparative studies quantifying the enhancement ratios of the entire series under identical conditions are limited, available data allows for a qualitative and partially quantitative assessment.
Dimethyl sulfoxide (DMSO) is the most extensively studied compound in this class and serves as a benchmark. It enhances the permeation of both hydrophilic and lipophilic drugs by disrupting the lipid matrix of the stratum corneum and altering keratin protein conformation.[1][[“]] Studies have shown that DMSO can increase the skin permeation of drugs like estradiol by up to four-fold.[3]
Decyl methyl sulfoxide (DCMS) has demonstrated significant penetration-enhancing capabilities. In a notable study, a 4% aqueous solution of DCMS was found to enhance the permeation of 5-fluorouracil through human skin by an initial factor of 35.[4] This suggests that longer alkyl chains can be highly effective in increasing drug delivery through the skin.
Physicochemical and Toxicological Properties
The physical and chemical properties of these compounds, along with their toxicological profiles, are critical considerations in their application for drug delivery. The available data is summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Oral LD50 (Rat) | Dermal LD50 (Rat) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 18.4 | 14,500 - 28,300 mg/kg[8][9][10] | 40,000 mg/kg[9][10][11] |
| Hexyl Methyl Sulfoxide | C₇H₁₆OS | 148.27 | - | Not Found | Not Found |
| This compound | C₉H₂₀OS | 176.32 | - | Not Found | Not Found |
| Decyl Methyl Sulfoxide | C₁₁H₂₄OS | 204.38 | - | Not Found | Not Found |
| Dodecyl Methyl Sulfoxide | C₁₃H₂₈OS | 232.43 | 73-75 | Not Found | Not Found |
Data compiled from various sources. The lack of specific LD50 data for the longer-chain alkyl methyl sulfoxides highlights an area for further toxicological investigation.
DMSO is known for its low toxicity.[12] However, it can cause skin irritation at high concentrations.[13] While comprehensive toxicity data for this compound and its longer-chain homologues are not available, it is a general principle that increased lipophilicity can sometimes be associated with increased skin irritation.[14]
Experimental Protocols
The evaluation of skin penetration enhancers is predominantly conducted using in vitro diffusion cells, most commonly the Franz diffusion cell. The following section details a typical experimental protocol for such a study.
In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the key steps involved in assessing the effect of a penetration enhancer on the permeation of a drug through an excised skin membrane.
1. Preparation of Skin Membranes:
-
Full-thickness skin, typically from a human or porcine source, is used.[11]
-
The subcutaneous fat and connective tissue are carefully removed.
-
The skin is then cut into sections of appropriate size to be mounted on the Franz diffusion cells.
2. Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted.[15][16]
-
The stratum corneum of the skin faces the donor compartment.
-
The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline for hydrophilic drugs) and is continuously stirred to ensure a uniform concentration.[15]
-
The temperature of the apparatus is maintained at 32°C to mimic physiological skin temperature.[15]
3. Application of Formulation:
-
The formulation containing the drug and the penetration enhancer (or a control formulation without the enhancer) is applied to the surface of the skin in the donor compartment.[15]
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[11]
-
The concentration of the drug in the collected samples is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss), which represents the rate of drug permeation at equilibrium, is determined from the linear portion of the curve.
-
The enhancement ratio (ER) is calculated by dividing the steady-state flux of the drug with the enhancer by the steady-state flux of the drug from the control formulation.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for a typical in vitro skin permeation study using a Franz diffusion cell.
Mechanism of Action
The primary mechanism by which alkyl methyl sulfoxides enhance skin penetration is through the disruption of the highly ordered structure of the stratum corneum lipids.[13] The amphiphilic nature of these molecules, possessing both a polar sulfoxide group and a nonpolar alkyl chain, allows them to insert into the lipid bilayers. This insertion increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.[17] Additionally, DMSO has been shown to interact with and alter the conformation of keratin proteins within the corneocytes.[[“]]
Proposed Mechanism of Alkyl Methyl Sulfoxide Action
Caption: The mechanism of skin penetration enhancement by alkyl methyl sulfoxides.
Synthesis of Alkyl Methyl Sulfoxides
The general and most common method for the synthesis of alkyl methyl sulfoxides is the oxidation of the corresponding alkyl methyl sulfide.
General Synthesis Protocol:
-
The alkyl methyl sulfide is dissolved in a suitable solvent, such as methanol or a mixture of water and an organic solvent.
-
An oxidizing agent, such as sodium metaperiodate, is added to the solution. The reaction is often carried out at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction and prevent over-oxidation to the sulfone.
-
The reaction mixture is stirred for several hours until the starting sulfide is consumed.
-
The resulting sulfoxide is then isolated through extraction and purified by distillation or crystallization.
Synthesis Workflow for Alkyl Methyl Sulfoxides
Caption: General workflow for the synthesis of alkyl methyl sulfoxides.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of DMSO as a skin penetration enhancer in topical drug delivery - Consensus [consensus.app]
- 3. droracle.ai [droracle.ai]
- 4. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alterlab.co.id [alterlab.co.id]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. researchgate.net [researchgate.net]
Quantitative Analysis of Octyl Methyl Sulfoxide in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of OMSO and its alternatives in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the analyte's properties, the biological matrix, and the required sensitivity and throughput.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. | Separation of volatile compounds by gas chromatography followed by mass analysis. | Separation by liquid chromatography with detection based on ultraviolet light absorption. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. Highly suitable for sulfoxides. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Applicable to compounds with a UV chromophore. May lack specificity. |
| Sensitivity | Very high (typically pg/mL to ng/mL). | High (typically ng/mL). | Moderate (typically µg/mL). |
| Specificity | Very high, based on retention time and mass-to-charge ratio of parent and daughter ions. | High, based on retention time and mass fragmentation pattern. | Lower, relies on chromatographic separation and UV absorbance, susceptible to interference. |
| Sample Throughput | High, with typical run times of a few minutes per sample. | Moderate, longer run times may be required for complex separations. | High, similar to LC-MS/MS. |
| Matrix Effects | Can be significant (ion suppression or enhancement), requiring careful method development and validation. | Less prone to ion suppression but can be affected by non-volatile matrix components. | Can be affected by co-eluting compounds that absorb at the same wavelength. |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are representative protocols for LC-MS/MS and GC-MS that can be adapted for the analysis of Octyl methyl sulfoxide.
LC-MS/MS Method for a Long-Chain Sulfoxide (Adapted from a method for S-Methyl-L-Cysteine Sulfoxide)
This method provides a framework for developing a validated LC-MS/MS assay for OMSO in human plasma and urine.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled OMSO).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for OMSO.
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for the parent and product ions of OMSO and the internal standard need to be determined by direct infusion.
3. Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[3][4]
GC-MS Method for a Long-Chain Amphiphilic Compound (Adapted from a method for Oleic Acid)
This protocol can be adapted for the quantification of OMSO, particularly in matrices where volatility is not a limiting factor or after appropriate derivatization.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of OMSO or a structurally similar sulfoxide).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of hexane and isopropanol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Derivatize the analyte if necessary to improve volatility and chromatographic properties. For a sulfoxide, this step may not be required, but for compounds with active hydrogens, silylation is common.
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of medium to long-chain compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature held for a short period, followed by a temperature ramp to a final temperature to ensure elution of the analyte.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of OMSO and the internal standard.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Alternatives to this compound
OMSO is likely investigated for its properties as a chemical penetration enhancer, similar to Dimethyl sulfoxide (DMSO) but with a longer alkyl chain, potentially altering its interaction with biological membranes. Key alternatives in this class include:
-
Laurocapram (Azone®): A well-known and potent penetration enhancer.
-
Oleic Acid: A fatty acid commonly used to enhance dermal drug delivery.
-
Propylene Glycol: A widely used solvent and penetration enhancer.
-
Decyl Methyl Sulfoxide: A closer structural analog to OMSO.
The analytical methods described in this guide can be adapted for the quantitative analysis of these alternatives in biological samples. For instance, GC-MS methods are well-suited for the analysis of fatty acids like oleic acid.[5][6][7][8] LC-MS/MS would be the method of choice for Laurocapram and Decyl methyl sulfoxide due to their polarity and molecular weight.
Conclusion
While direct, validated methods for the quantitative analysis of this compound in biological samples are not prominently published, this guide provides a comprehensive framework for developing and validating such methods. By adapting established protocols for structurally and functionally related compounds, researchers can confidently quantify OMSO and its alternatives. The choice between LC-MS/MS and GC-MS will be dictated by the specific requirements of the study, with LC-MS/MS generally offering higher sensitivity and broader applicability for sulfoxide-containing compounds. Proper method validation is paramount to ensure the generation of reliable and accurate data for pharmacokinetic, toxicokinetic, and drug delivery studies.
References
- 1. simiecoind.ro [simiecoind.ro]
- 2. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Octyl Methyl Sulfoxide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of octyl methyl sulfoxide based on general laboratory safety protocols and information available for similar sulfoxide compounds, such as Dimethyl Sulfoxide (DMSO). Specific institutional and local regulations must be followed. Always consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.
Immediate Safety and Handling Information
This compound, like other sulfoxides, requires careful handling to minimize exposure and ensure safety. A critical characteristic of related compounds like DMSO is their ability to rapidly penetrate the skin, potentially carrying dissolved substances along with them[1][2]. Therefore, it is imperative to prevent all direct contact.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[3].
-
Lab Coat: A standard lab coat to protect from skin exposure[3].
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood[4][5].
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4].
-
Keep away from heat, sparks, open flames, and other ignition sources as sulfoxides can be combustible[1][3].
-
The material may be hygroscopic (absorbs moisture from the air)[4][5].
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
Small Spills:
-
Evacuate and Restrict Area: Keep unnecessary personnel away from the spill area[4].
-
Ensure Ventilation: Work in a well-ventilated area.
-
Absorb Spill: Use an inert absorbent material such as vermiculite, sand, or earth to soak up the spill. Do not use combustible materials like paper towels as the primary absorbent[4][5].
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal[4].
-
Clean Area: Decontaminate the spill area with soap and water[4].
-
Dispose of Materials: All cleanup materials should be disposed of as hazardous waste.
Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area[4].
-
Alert Others: Notify colleagues and your supervisor.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately[4].
-
Secure the Area: If safe to do so, close doors to the affected area and prevent entry[4].
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill without proper training and equipment.
Operational Plan for Waste Disposal
The primary and recommended method for disposing of this compound is through your institution's official hazardous waste management program. Disposing of sulfoxides down the sanitary sewer is generally not permitted[4].
Step-by-Step Disposal Protocol:
-
Identify as Hazardous Waste: All this compound waste, including pure substance, contaminated solutions, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Select a Compatible Waste Container:
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the full chemical name: "Waste this compound." If it is a solution, list all components and their approximate percentages.
-
Affix any other labels required by your institution or local regulations.
-
-
Accumulate Waste Safely:
-
Keep the waste container securely closed at all times, except when adding waste[7][8].
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation[7][8].
-
Ensure the SAA is away from drains and sources of ignition.
-
Do not mix incompatible waste streams. Store sulfoxide waste separately from strong acids and oxidizers[7].
-
-
Arrange for Disposal:
Data Presentation
The following table summarizes key safety and physical property data for Dimethyl Sulfoxide (DMSO), a related and well-documented sulfoxide. This data is provided for reference and highlights the expected characteristics of a sulfoxide compound.
| Property | Value (for DMSO) | Source |
| Flash Point | 87 - 89 °C (188.6 - 192.2 °F) | [1][2][9] |
| Autoignition Temperature | 301 °C (573.8 °F) | [1][2] |
| Classification | Combustible Liquid | [1][3] |
| Solubility in Water | Fully Miscible | [2][9] |
| Acute Toxicity (Oral LD50, Rat) | 14,500 mg/kg | [9] |
| Primary Hazard | Readily absorbed through the skin | [1][2] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Figure 1. Disposal workflow for this compound waste.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Octyl methyl sulfoxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Octyl methyl sulfoxide, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact. The specific glove material should be selected based on its resistance to long-chain alkyl sulfoxides. Always consult the glove manufacturer's compatibility chart. |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | To protect eyes and face from splashes or aerosols. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | To prevent inhalation of vapors or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Pre-Handling Preparations:
-
Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from the manufacturer and ensure all personnel have read and understood it.
-
Designate a Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare for Spills: Have a spill kit readily accessible that is appropriate for organic chemicals.
2. Handling Procedures:
-
Wear Appropriate PPE: Always wear the recommended personal protective equipment when handling the substance.
-
Avoid Inhalation and Contact: Handle the chemical in a well-ventilated area to minimize inhalation of vapors. Avoid direct contact with skin, eyes, and clothing.
-
Use Appropriate Tools: Use compatible laboratory equipment (e.g., glass, stainless steel) for transferring and handling the chemical.
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be clearly labeled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Follow Institutional Guidelines: Adhere to your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the general trash.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
